Product packaging for Glycol Salicylate(Cat. No.:CAS No. 87-28-5)

Glycol Salicylate

Katalognummer: B1663807
CAS-Nummer: 87-28-5
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: LVYLCBNXHHHPSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-hydroxyethyl salicylate is a benzoate ester obtained by the formal condensation of carboxy group of salicylic acid with one of the hydroxy groups of ethylene glycol It is a member of phenols, a primary alcohol and a member of salicylates. It is functionally related to an ethylene glycol and a salicylic acid.
Glycol salicylate, also known as 2-hydroxyethyl salicylate, is a benzoate ester formed from the condensation of the carboxy group of salicylic acid with one of the hydroxy groups of ethylene glycol. It is found as an active ingredient and topical analgesic in patches used to provide relief for mild to moderate muscle and joint pain. This drug belongs to the salicylate group of drugs, which are used as analgesic agents for the treatment of mild to moderate pain. this compound (GS), composed of salicylic acid (SA) and ethylene glycol, is a non-steroidal anti-inflammatory drug. This ingredient is an important component of many topical creams and sprays for the relief of aches, pains, and stiffness of the muscles, joints, and tendons.
component of Piadar;  topical ointment of the above including 1% methanol in base

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1663807 Glycol Salicylate CAS No. 87-28-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-hydroxyethyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-3-1-2-4-8(7)11/h1-4,10-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYLCBNXHHHPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048987
Record name 2-Hydroxyethyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-28-5
Record name Glycol salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycol salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycol salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Hydroxyethyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, 2-hydroxyethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxyethyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCOL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1VBB7AXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Glycol Salicylate's Mechanism of Action in Inflammatory Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycol salicylate, a topical non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through its active metabolite, salicylic acid. This guide delineates the core mechanisms by which this compound mitigates inflammation at a molecular level. The primary mode of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. Furthermore, emerging evidence highlights the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides a comprehensive overview of the signaling pathways, quantitative data on inhibitory activities, and detailed experimental protocols relevant to the study of this compound's anti-inflammatory properties.

Introduction

This compound is a benzoate ester formed from salicylic acid and ethylene glycol, commonly used in topical analgesic formulations for the relief of musculoskeletal pain and inflammation. Upon topical application, it penetrates the skin and is hydrolyzed to salicylic acid, the principal active compound responsible for its pharmacological effects. This guide provides a detailed exploration of the molecular mechanisms underlying the anti-inflammatory action of this compound, with a focus on its impact on key enzymatic and signaling pathways.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of inflammation, pain, and fever.

The Cyclooxygenase Pathway

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins, including PGE2, which is a potent inflammatory mediator.

Quantitative Data on COX Inhibition
CompoundTargetAssay ConditionsIC50 ValueReference
Sodium Salicylate COX-2Inhibition of PGE2 release in IL-1β-stimulated A549 cells (24 hr)5 µg/mL
Sodium Salicylate COX-2Acute inhibition (30 min) in A549 cells with 0, 1, or 10 µM arachidonic acid>100 µg/mL
Aspirin COX-2LPS-induced PGE2 synthesis in RAW 264.7 macrophages5.35 µM
Sodium Salicylate COX-2LPS-induced PGE2 synthesis in RAW 264.7 macrophagesNo significant inhibition up to 100 µM
Salicylic Acid COX-2PMA-induced PGE2 synthesis in human foreskin fibroblasts≈5 x 10⁻⁶ M
Aspirin Erk ActivationFMLP- or AA-stimulated neutrophils1-8 mM
Sodium Salicylate Erk ActivationFMLP- or AA-stimulated neutrophils1-8 mM

Note: The efficacy of salicylic acid as a direct COX inhibitor is debated and appears to be dependent on experimental conditions, particularly the concentration of arachidonic acid. Some studies suggest that at therapeutic concentrations, salicylate's anti-inflammatory effects may be partially mediated by suppressing COX-2 induction at the transcriptional level.

Diagram of the Cyclooxygenase Pathway and Salicylate Inhibition

Cyclooxygenase Pathway and Inhibition by Salicylic Acid Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever Salicylic Acid Salicylic Acid Salicylic Acid->COX-1 / COX-2 Inhibition

Caption: Inhibition of COX enzymes by salicylic acid.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, salicylic acid influences intracellular signaling cascades that are pivotal in the inflammatory response.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Salicylates have been shown to inhibit NF-κB activation, although the precise mechanism is complex and may be cell-type specific. One proposed mechanism is the direct inhibition

Pharmacological Profile of 2-Hydroxyethyl Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl salicylate, also known as glycol salicylate, is a benzoate ester of salicylic acid and ethylene glycol.[1][2] It is a non-steroidal anti-inflammatory drug (NSAID) primarily used in topical formulations for its analgesic and anti-inflammatory properties to relieve musculoskeletal pain.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of 2-hydroxyethyl salicylate, including its mechanism of action, pharmacokinetics, and relevant experimental methodologies.

Chemical and Physical Properties [5]

PropertyValue
Chemical Name 2-hydroxyethyl 2-hydroxybenzoate
Synonyms This compound, Ethylene glycol monosalicylate
CAS Number 87-28-5
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance Colorless to pale yellow oily liquid or low-melting solid
Melting Point 25 °C
Boiling Point 166 °C at 13 mmHg
Density 1.244 g/mL at 25 °C
Solubility Slightly soluble in water; highly soluble in ethanol, acetone, and ether

Mechanism of Action

The primary mechanism of action of 2-hydroxyethyl salicylate is similar to other salicylates, involving the inhibition of cyclooxygenase (COX) enzymes. However, emerging research suggests that salicylates may also exert their anti-inflammatory effects through other pathways.

Cyclooxygenase (COX) Inhibition

2-Hydroxyethyl salicylate functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, 2-hydroxyethyl salicylate reduces the production of prostaglandins at the site of application, leading to its anti-inflammatory and analgesic effects.

Signaling Pathway of Cyclooxygenase Inhibition by NSAIDs

COX_Inhibition Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs 2-Hydroxyethyl Salicylate (NSAIDs) NSAIDs->COX1_COX2

Cyclooxygenase (COX) inhibition pathway by NSAIDs.
Modulation of NF-κB Signaling

Salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. NF-κB regulates the expression of various pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB activation, 2-hydroxyethyl salicylate may further contribute to its anti-inflammatory effects beyond COX inhibition.

Activation of AMP-Activated Protein Kinase (AMPK)

Recent studies have revealed that salicylates can directly activate AMP-activated protein kinase (AMPK), a cellular energy sensor with a crucial role in regulating metabolism and inflammation. AMPK activation has been shown to have anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. This suggests a novel, COX-independent mechanism for the anti-inflammatory properties of salicylates.

Signaling Pathway of AMPK Activation by Salicylates

AMPK_Activation Salicylates 2-Hydroxyethyl Salicylate (Salicylates) AMPK AMPK Salicylates->AMPK Direct Activation p_AMPK Phosphorylated AMPK (Active) AMPK->p_AMPK Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) LKB1 LKB1 Metabolic_Stress->LKB1 LKB1->AMPK Phosphorylation Anti_inflammatory_Effects Anti-inflammatory Effects p_AMPK->Anti_inflammatory_Effects Inhibition of pro-inflammatory pathways

AMPK activation pathway by salicylates.

Pharmacokinetics

Absorption

Following topical application, 2-hydroxyethyl salicylate is absorbed through the skin. The absorption of salicylates follows first-order kinetics, with a reported absorption half-life ranging from 5 to 16 minutes for salicylates in general. The extent of percutaneous absorption can be influenced by the formulation, application site, and skin condition. Studies on methyl salicylate, a related compound, have shown that approximately 12-20% of the topically applied dose is absorbed systemically.

Distribution

Once absorbed, 2-hydroxyethyl salicylate is hydrolyzed to salicylic acid, which is then distributed throughout the body. Salicylic acid is known to bind to plasma proteins, particularly albumin.

Metabolism

The metabolism of 2-hydroxyethyl salicylate is similar to that of other salicylates. It is primarily hydrolyzed to salicylic acid and ethylene glycol. Salicylic acid then undergoes further metabolism in the liver through several pathways:

  • Conjugation with glycine to form salicyluric acid.

  • Conjugation with glucuronic acid to form salicyl acyl and phenolic glucuronides.

  • Oxidation to gentisic acid and other hydroxylated metabolites.

A study on the in vivo metabolism of 2-hydroxyethyl salicylate in horses identified glucuronide-conjugated 2-hydroxyethyl salicylate, sulphate-conjugated 2-hydroxyethyl salicylate, and salicylic acid as metabolites.

Postulated Metabolic Pathway of 2-Hydroxyethyl Salicylate

Metabolism HES 2-Hydroxyethyl Salicylate SA Salicylic Acid HES->SA Hydrolysis HES_Glu 2-HES-Glucuronide HES->HES_Glu Glucuronidation HES_SO4 2-HES-Sulfate HES->HES_SO4 Sulfation SU Salicyluric Acid SA->SU Glycine Conjugation SPG Salicyl Phenolic Glucuronide SA->SPG Glucuronidation SAG Salicyl Acyl Glucuronide SA->SAG Glucuronidation GA Gentisic Acid SA->GA Oxidation Excretion Excretion HES_Glu->Excretion HES_SO4->Excretion SU->Excretion SPG->Excretion SAG->Excretion GA->Excretion

Postulated metabolic pathway of 2-hydroxyethyl salicylate.
Excretion

The metabolites of 2-hydroxyethyl salicylate, along with a small amount of unchanged salicylic acid, are primarily excreted by the kidneys in the urine.

Experimental Protocols

The following sections describe the general methodologies for key experiments used to evaluate the pharmacological profile of topical salicylates.

In Vitro Percutaneous Absorption: Franz Diffusion Cell

The Franz diffusion cell is a standard in vitro method for assessing the percutaneous absorption of topical formulations.

Methodology:

  • Membrane Preparation: Excised human or animal skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Formulation Application: A known quantity of the 2-hydroxyethyl salicylate formulation is applied to the surface of the skin in the donor chamber.

  • Receptor Fluid: The receptor chamber is filled with a physiological buffer, maintained at a constant temperature (typically 32-37°C) and stirred continuously to ensure sink conditions.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis.

  • Quantification: The concentration of 2-hydroxyethyl salicylate and/or its metabolite, salicylic acid, in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Franz Diffusion Cell Study

Franz_Cell_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Prepare_Skin Prepare Skin Membrane Assemble_Cell Assemble Franz Cell Prepare_Skin->Assemble_Cell Apply_Formulation Apply Formulation to Donor Chamber Assemble_Cell->Apply_Formulation Incubate Incubate at Controlled Temperature & Stirring Apply_Formulation->Incubate Collect_Samples Collect Samples from Receptor Chamber Incubate->Collect_Samples Analyze_Samples Analyze Samples (e.g., HPLC) Collect_Samples->Analyze_Samples Calculate_Flux Calculate Permeation Parameters (Flux, etc.) Analyze_Samples->Calculate_Flux

Workflow for an in vitro percutaneous absorption study.
In Vivo Bioavailability: Dermal Microdialysis

Dermal microdialysis is an in vivo technique used to measure the concentration of a drug in the dermal interstitial fluid, providing a direct measure of local bioavailability.

Methodology:

  • Probe Insertion: A microdialysis probe, which consists of a semi-permeable membrane, is inserted into the dermis of the study subject (animal or human).

  • Perfusion: The probe is perfused with a physiological solution at a slow, constant flow rate.

  • Formulation Application: The topical formulation containing 2-hydroxyethyl salicylate is applied to the skin surface directly above the microdialysis probe.

  • Dialysate Collection: As the perfusate flows through the probe, unbound drug molecules in the dermal interstitial fluid diffuse across the semi-permeable membrane and into the perfusate. The resulting solution, called the dialysate, is collected at specific time intervals.

  • Quantification: The concentration of the analyte in the dialysate is determined using a sensitive analytical method, such as LC-MS/MS.

Experimental Workflow for In Vivo Microdialysis Study

Microdialysis_Workflow cluster_0 Setup cluster_1 Drug Administration & Sampling cluster_2 Analysis Insert_Probe Insert Microdialysis Probe into Dermis Start_Perfusion Start Perfusion with Physiological Solution Insert_Probe->Start_Perfusion Apply_Topical Apply Topical Formulation Start_Perfusion->Apply_Topical Collect_Dialysate Collect Dialysate Samples at Timed Intervals Apply_Topical->Collect_Dialysate Analyze_Dialysate Analyze Dialysate (e.g., LC-MS/MS) Collect_Dialysate->Analyze_Dialysate Determine_PK Determine Dermal Pharmacokinetic Profile Analyze_Dialysate->Determine_PK

Workflow for an in vivo dermal microdialysis study.

Quantitative Data

Specific quantitative data for 2-hydroxyethyl salicylate is limited in the publicly available literature. The following tables summarize available data for 2-hydroxyethyl salicylate and related salicylates.

Table 1: In Vitro Skin Permeation of Salicylates

CompoundFormulationSkin ModelFlux (µg/cm²/h)Reference
This compound7% GelHuman Epidermal MembranesNot specified, but substantial penetration observed
Methyl Salicylate20% CreamHuman Full-Thickness Skin~0.8
Methyl Salicylate20% CreamHuman Epidermal Membranes~2.5

Table 2: Pharmacokinetic Parameters of Topical Salicylates in Humans

CompoundFormulationCmax (mg/L)Tmax (h)Bioavailability (%)Reference
Methyl SalicylateOintment2-6 (after 7 applications)~1 (after 1st application)15.5 - 22.4 (urinary recovery)

Table 3: COX Inhibition by Salicylates (Surrogate Data)

CompoundEnzymeIC50Cell/SystemReference
AspirinCOX-25.35 µMLPS-activated murine macrophages
Sodium SalicylateCOX-2>100 µMLPS-activated murine macrophages
TriflusalCOX-20.16 mMLPS-activated human blood
HTBCOX-20.39 mMLPS-activated human blood
2-hydroxy-4-trifluoromethylbenzoic acid, a metabolite of triflusal

Conclusion

2-Hydroxyethyl salicylate is a topically active NSAID that exerts its analgesic and anti-inflammatory effects primarily through the inhibition of COX enzymes, with potential contributions from the modulation of NF-κB and activation of AMPK signaling pathways. It undergoes percutaneous absorption and is metabolized similarly to other salicylates. While specific quantitative data for 2-hydroxyethyl salicylate is sparse, the available information on related compounds provides a solid foundation for its pharmacological profile. Further research is warranted to fully elucidate the specific pharmacokinetic and pharmacodynamic properties of 2-hydroxyethyl salicylate in humans and to establish its comparative efficacy and safety profile against other topical NSAIDs. This technical guide provides a comprehensive summary of the current knowledge to aid researchers and drug development professionals in their work with this compound.

References

Synthesis and Characterization of Glycol Salicylate from Ethylene Glycol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol salicylate, a derivative of salicylic acid, is a widely utilized active pharmaceutical ingredient, primarily in topical analgesics for the relief of musculoskeletal pain.[1][2][3] Its efficacy is attributed to its anti-inflammatory and analgesic properties, similar to other salicylates, which function by inhibiting cyclooxygenase (COX) enzymes.[1] This technical guide provides a comprehensive overview of the synthesis of this compound from ethylene glycol and salicylic acid, detailing experimental protocols, and outlining key characterization techniques. Quantitative data is summarized for clarity, and procedural workflows are visualized to facilitate understanding and replication in a research and development setting.

Synthesis of this compound

The synthesis of this compound, also known as 2-hydroxyethyl salicylate, is primarily achieved through two main synthetic routes: the reaction of a salicylate salt with a halo-alcohol or the direct esterification of salicylic acid with ethylene glycol.

Synthesis via Sodium Salicylate and 2-Chloroethanol

A common and effective method for preparing this compound involves the reaction of sodium salicylate with 2-chloroethanol. This method offers high conversion rates and product purity.

Reaction:

A generalized workflow for this synthesis is presented below:

SynthesisWorkflow1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification SodiumSalicylate Sodium Salicylate ReactionVessel Heating & Stirring (115-130 °C, 4-8 h) SodiumSalicylate->ReactionVessel Chloroethanol 2-Chloroethanol Chloroethanol->ReactionVessel Cooling Cool to Room Temp. ReactionVessel->Cooling Filtration Filtration (Remove NaCl) Cooling->Filtration Recovery Recover excess 2-Chloroethanol (Reduced Pressure) Filtration->Recovery Distillation Vacuum Distillation (350-600 Pa, 120-140 °C) Recovery->Distillation PureProduct Pure this compound Distillation->PureProduct

C₇H₆O₃ + C₂H₆O₂ --[H₂SO₄]--> C₉H₁₀O₄ + H₂O (Salicylic Acid) + (Ethylene Glycol) --[Catalyst]--> (this compound) + (Water)

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocols

Synthesis of this compound from Sodium Salicylate and 2-Chloroethanol

This protocol is adapted from a patented method demonstrating high yield and purity.

Materials:

  • Sodium salicylate

  • 2-Chloroethanol

  • Reaction vessel equipped with a stirrer and heating mantle

  • Filtration apparatus

  • Reduced pressure distillation setup

Procedure:

  • Charge the reaction vessel with sodium salicylate and 2-chloroethanol in a molar ratio of 1:3 to 1:5.

  • Commence stirring and gradually heat the mixture to a reaction temperature of 115-130 °C.

  • Maintain the reaction at this temperature for 4 to 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Recover the excess 2-chloroethanol from the filtrate via distillation under reduced pressure.

  • The crude this compound is then purified by vacuum distillation at a pressure of 350-600 Pa, collecting the fraction at 120-140 °C to obtain the pure product.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Expected ¹H NMR Signals: The spectrum will show characteristic peaks for the aromatic protons, the protons of the ethylene glycol moiety, and the hydroxyl protons. The integration of these peaks should correspond to the number of protons in each environment.

Expected ¹³C NMR Signals: The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethylene glycol chain.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

Expected Absorption Bands:

  • A broad peak corresponding to the O-H stretch of the phenolic hydroxyl group (around 3100-3000 cm⁻¹).

  • A strong absorption band for the C=O stretch of the ester group (around 1680 cm⁻¹).

  • Peaks corresponding to the C=C stretching of the aromatic ring (near 1600 cm⁻¹).

  • C-O stretching bands.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of this compound (182.17 g/mol ).

Quantitative Data

The following table summarizes the quantitative data obtained from various synthesis experiments as reported in the literature.

ParameterValueReference
Synthesis via Sodium Salicylate and 2-Chloroethanol
Molar Ratio (Sodium Salicylate : 2-Chloroethanol)1 : 3-5
Reaction Temperature115-130 °C
Reaction Time4-8 hours
Product Yield85-91%
Product Purity>99%
Physical and Spectroscopic Data
Molecular FormulaC₉H₁₀O₄
Molecular Weight182.17 g/mol
Boiling Point166 °C at 13 mmHg
Density1.244 g/mL at 25 °C

Mechanism of Action

This compound, like other salicylates, exerts its therapeutic effect primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By blocking the action of COX enzymes, this compound reduces the production of prostaglandins, thereby leading to its analgesic and anti-inflammatory effects.

MOA cluster_pathway Prostaglandin Synthesis Pathway cluster_drug Drug Action ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GlycolSalicylate This compound GlycolSalicylate->COX Inhibition

Caption: Mechanism of Action of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound from ethylene glycol. The presented synthetic routes, particularly the reaction of sodium salicylate with 2-chloroethanol, offer efficient and high-yielding methods for its preparation. The characterization techniques outlined, including NMR, FTIR, and mass spectrometry, are essential for confirming the identity and purity of the final product. The provided data and workflows serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.

References

In vitro metabolism and absorption of glycol salicylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Metabolism and Absorption of Glycol Salicylate

Introduction

This compound, the ester formed from salicylic acid and ethylene glycol, is a topical analgesic agent widely used for the relief of musculoskeletal pain.[1][2] As a non-steroidal anti-inflammatory drug (NSAID), its therapeutic efficacy is dependent on its ability to permeate the skin barrier and deliver the active salicylate moiety to the target tissues. Understanding the in vitro metabolism and absorption characteristics of this compound is paramount for drug development professionals and researchers. This guide provides a comprehensive overview of the key in vitro studies, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental processes.

In Vitro Metabolism

The primary metabolic pathway for this compound is hydrolysis, catalyzed by esterase enzymes present in both the skin and the liver.[3][4][5] This biotransformation cleaves the ester bond, releasing salicylic acid, the pharmacologically active compound, and ethylene glycol.

Metabolic Pathway of this compound

The initial and most critical metabolic step is the hydrolysis of the parent compound.

cluster_0 Primary Metabolism GS This compound SA Salicylic Acid GS->SA Esterase (Hydrolysis) EG Ethylene Glycol GS->EG Esterase (Hydrolysis)

Caption: Hydrolysis of this compound to its primary metabolites.

Quantitative In Vitro Metabolic Data

Studies utilizing human liver S9 fractions have quantified the intrinsic clearance of this compound. This provides a measure of the metabolic stability of the compound in a key metabolic organ.

CompoundSystemParameterValueReference
This compoundHuman Liver S9CLint, in vitro128.0 ± 4.4 µL/min/mg protein
Experimental Protocol: In Vitro Metabolism in Human Liver S9

The following protocol is a representative methodology for assessing the in vitro metabolism of salicylate esters.

cluster_workflow Human Liver S9 Incubation Workflow A Prepare Incubation Mixture: - Human Liver S9 Fraction - Phosphate Buffer - 4% Bovine Serum Albumin (BSA) - NADPH Regenerating System B Pre-incubate mixture at 37°C A->B C Initiate Reaction: Add this compound (e.g., 5 µM) B->C D Incubate at 37°C with shaking C->D E Collect Aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction: Add ice-cold Acetonitrile E->F G Centrifuge to precipitate proteins F->G H Analyze Supernatant for Salicylic Acid using LC-MS/MS G->H I Calculate CLint, in vitro from the rate of Salicylic Acid formation H->I

Caption: Workflow for determining in vitro intrinsic clearance.

  • System : Pooled human liver S9 fraction.

  • Incubation : Reactions are typically initiated by adding the test substance (e.g., 5 µM this compound) to a pre-warmed mixture containing the S9 fraction, buffer, and cofactors like an NADPH regenerating system. The inclusion of 4% bovine serum albumin (BSA) is intended to mimic physiological plasma protein binding.

  • Time Points : Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the formation of the metabolite, salicylic acid.

  • Reaction Termination : The reaction is stopped at each time point by adding a quenching solvent, such as ice-cold acetonitrile.

  • Analysis : After protein precipitation via centrifugation, the supernatant is analyzed using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of salicylic acid.

  • Data Analysis : The in vitro intrinsic clearance (CLint, in vitro) is calculated from the rate of salicylic acid formation over time.

Metabolism of Salicylic Acid

Once formed, salicylic acid undergoes further phase II metabolism, primarily through glucuronide formation and conjugation with glycine. A minor pathway involves oxidation to gentisic acid.

cluster_1 Secondary Metabolism of Salicylic Acid SA Salicylic Acid SAG Salicyl Acyl Glucuronide SA->SAG Glucuronidation SPG Salicyl Phenolic Glucuronide SA->SPG Glucuronidation SUA Salicyluric Acid (Glycine Conjugate) SA->SUA Glycine Conjugation GA Gentisic Acid SA->GA Oxidation

Caption: Major metabolic pathways of salicylic acid.

In Vitro Percutaneous Absorption

The primary route of administration for this compound is topical; therefore, its ability to penetrate the stratum corneum is a critical determinant of its bioavailability. In vitro skin permeation studies, often using Franz diffusion cells, are the standard for evaluating this process.

Quantitative In Vitro Permeation Data

Studies using human skin have measured the flux of this compound from a commercial topical formulation.

FormulationSkin TypeParameterValueReference
7% this compound GelHuman Full-ThicknessPermeability as Flux83.4 ± 9.6 µg cm⁻² h⁻¹

Notably, in this study with full-thickness skin, the parent this compound was detected in the receptor fluid, but its metabolite, salicylic acid, was not. This suggests that under these in vitro conditions, this compound can permeate the skin layers largely intact, with hydrolysis by skin esterases being a less dominant factor compared to permeation. However, it is acknowledged that the esterase activity in frozen skin used for in vitro studies may be lower than in viable skin in vivo.

Another important factor is hydration; the human epidermal flux of a hydrated solution of this compound has been reported to be 10 times higher than that of the pure solution, indicating a self-enhancement effect on absorption.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

The following protocol outlines a standard procedure for assessing percutaneous absorption.

cluster_workflow Franz Diffusion Cell Experimental Workflow A Prepare Skin Samples: Excise human skin (e.g., full-thickness or epidermal membranes) and mount on Franz diffusion cells. B Fill Receptor Compartment with buffer (e.g., 20% ethanol in water) and equilibrate at 35°C with constant stirring. A->B C Apply a finite dose of the this compound formulation (e.g., 1g) to the stratum corneum side. B->C D Collect entire receptor fluid at specified time points (e.g., 1, 2, 4, 6, 8, 24 h) and replace with fresh fluid. C->D E At study termination, wash skin surface and analyze skin for drug retention. D->E F Analyze receptor fluid and skin extracts for This compound and Salicylic Acid via HPLC. D->F E->F G Calculate Permeation Flux (J) and other permeability parameters. F->G

Caption: Standard workflow for an in vitro skin permeation study.

  • Apparatus : Static or flow-through Franz-type diffusion cells are used.

  • Membrane : Full-thickness human skin or isolated epidermal membranes are mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment.

  • Receptor Fluid : The receptor compartment is filled with a fluid, such as a buffered saline or an ethanol/water mixture, to ensure sink conditions. The fluid is maintained at a physiological temperature (32-35°C) and continuously stirred.

  • Dosing : A precise amount of the test formulation is applied to the skin surface in the donor compartment.

  • Sampling : At predetermined time intervals over a period (e.g., 24 hours), samples are withdrawn from the receptor compartment for analysis.

  • Analysis : Samples are analyzed by HPLC to quantify the concentration of the parent drug (this compound) and any metabolites (salicylic acid) that have permeated the skin.

Conclusion

In vitro models provide crucial insights into the metabolic fate and absorption profile of topically applied this compound. The primary metabolic event is hydrolysis to salicylic acid, a reaction that can be quantified using liver S9 fractions, with a measured intrinsic clearance of 128.0 ± 4.4 µL/min/mg protein. Percutaneous absorption studies using human skin in Franz diffusion cells show that this compound can permeate the skin barrier, with a reported flux of 83.4 ± 9.6 µg cm⁻² h⁻¹ from a 7% gel formulation. Interestingly, under certain in vitro conditions, the parent compound may cross the skin largely intact. These quantitative data and detailed methodologies are essential for the preclinical evaluation and formulation optimization of topical products containing this compound.

References

An In-depth Technical Guide to the Pharmacodynamics of Transdermal Glycol Salicylate Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol salicylate, a salicylate ester, is a widely utilized topical analgesic and anti-inflammatory agent. Its efficacy is predicated on its ability to permeate the stratum corneum and deliver the active moiety, salicylic acid, to underlying tissues. This technical guide provides a comprehensive overview of the pharmacodynamics of transdermal this compound delivery. It delves into the molecular mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. Furthermore, this guide details the metabolic fate of this compound following transdermal absorption and presents a compilation of quantitative data from in vitro permeation studies, in vivo pharmacokinetic evaluations in animal models and humans, and clinical efficacy trials. Detailed experimental protocols for key analytical techniques are also provided to facilitate reproducible research in this domain.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) commonly formulated in topical preparations for the localized relief of musculoskeletal pain and inflammation.[1][2] Its therapeutic effect is primarily attributed to the systemic and local actions of its active metabolite, salicylic acid. The transdermal route of administration offers the advantage of localized drug delivery, minimizing systemic side effects often associated with oral NSAIDs.[1] Understanding the pharmacodynamic profile of transdermal this compound is crucial for the optimization of existing formulations and the development of novel drug delivery systems.

Mechanism of Action

Upon transdermal absorption, this compound is hydrolyzed by esterases in the skin and other tissues to release salicylic acid.[3] Salicylic acid exerts its anti-inflammatory and analgesic effects through two primary mechanisms: inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

Salicylic acid is a non-selective inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, salicylic acid reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. While aspirin (acetylsalicylic acid) irreversibly inhibits COX through acetylation, salicylic acid is a reversible inhibitor.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Salicylates have been shown to inhibit the activation of NF-κB by preventing the degradation of IκB, thus retaining NF-κB in the cytoplasm in its inactive state. This inhibition of NF-κB further contributes to the anti-inflammatory effects of this compound.

Metabolism

Following transdermal absorption, this compound undergoes rapid hydrolysis by esterases present in the skin and blood to form salicylic acid and ethylene glycol. Salicylic acid is the pharmacologically active metabolite. The metabolism of salicylic acid primarily occurs in the liver and involves three main pathways:

  • Conjugation with glycine: This is the major metabolic pathway, resulting in the formation of salicyluric acid.

  • Conjugation with glucuronic acid: This leads to the formation of salicyl phenolic glucuronide and salicyl acyl glucuronide.

  • Oxidation: A minor pathway that results in the formation of gentisic acid and other hydroxylated metabolites.

The metabolites are then primarily excreted in the urine. The metabolic pathways, particularly the formation of salicyluric acid and salicyl phenolic glucuronide, can become saturated at higher doses, leading to non-linear pharmacokinetics.

Quantitative Data

In Vitro Skin Permeation

In vitro skin permeation studies are essential for evaluating the ability of a topical formulation to deliver the active ingredient across the skin barrier. These studies typically utilize Franz diffusion cells with human or animal skin as the membrane.

Table 1: In Vitro Permeability of Salicylates Across Human Skin

FormulationActive IngredientFlux (µg/cm²/h)Amount in Skin after 24h (µg/cm²)Reference
Commercial Gel7% this compoundNot ReportedNot Reported
Commercial Ointment20% Methyl Salicylate15.8 ± 2.148.6 ± 8.2
Commercial Cream10% Trolamine Salicylate9.5 ± 1.532.1 ± 5.4

Data presented as mean ± standard error.

In Vivo Pharmacokinetics

Animal models are frequently used to assess the systemic absorption and pharmacokinetic profile of transdermally delivered drugs.

Table 2: Pharmacokinetic Parameters of Salicylic Acid in Rats Following Topical Application of Trolamine Salicylate with and without Permeation Enhancers

Treatment GroupAUC₀₋₈hr (ng/mL/hr)V/F (L/kg)k (hr⁻¹)Reference
Control30232.50.4
Transcutol® Pre-treatment25222.60.4
Eucalyptus Oil Pre-treatment589760.20.1

V/F: Apparent volume of distribution; k: Elimination rate constant.

Pharmacokinetic studies in humans provide crucial data on the systemic exposure to this compound and its metabolites following topical application.

Table 3: Pharmacokinetic Parameters of Salicylic Acid in Humans Following Topical Application of Methyl Salicylate

ParameterDay 1 (First Dose)Day 4 (Seventh Dose)Reference
Absorption Rate Constant (hr⁻¹)0.160.28
Cmax (mg/L)0.31 - 0.912 - 6
Urinary Recovery (% of dose)15.5~22

Cmax: Maximum plasma concentration.

Clinical Efficacy

Clinical trials are necessary to establish the efficacy of transdermal this compound formulations for pain relief.

Table 4: Clinical Efficacy of Topical Salicylate Formulations

ConditionFormulationOutcome MeasureResultReference
Acute PainTopical Salicylate Rubefacients>50% pain relief vs. placebo at 7 daysNumber Needed to Treat (NNT) = 2.1
Chronic PainTopical Salicylate Rubefacients>50% pain relief vs. placebo at 14 daysNumber Needed to Treat (NNT) = 5.3
Mild to Moderate Muscle Strain10% Methyl Salicylate & 3% Menthol PatchSummed Pain Intensity Difference (SPID8) with movement vs. placeboSignificantly greater pain relief (~40%)

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a typical in vitro skin permeation study to evaluate the transdermal delivery of this compound.

Objective: To determine the flux of this compound across a skin membrane from a topical formulation.

Materials:

  • Franz diffusion cells

  • Human or animal skin membrane (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • This compound formulation

  • Water bath with temperature controller

  • Magnetic stirrers

  • Syringes and needles for sampling

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Membrane Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin to a size that fits the Franz diffusion cell.

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Compartment: Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Place a magnetic stir bar in the receptor compartment.

  • Temperature Control: Place the Franz cells in a water bath maintained at 32°C to simulate skin surface temperature.

  • Formulation Application: Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor solution via the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the concentration of this compound and/or salicylic acid in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot.

In Vivo Microdialysis for Dermal Pharmacokinetic Analysis

This protocol outlines the use of in vivo microdialysis to measure the concentration of this compound and salicylic acid in the dermal interstitial fluid.

Objective: To determine the dermal pharmacokinetic profile of this compound and its active metabolite.

Materials:

  • Microdialysis probes (linear or concentric)

  • Microperfusion pump

  • Fraction collector

  • Perfusion fluid (e.g., Ringer's solution)

  • Animal model (e.g., rat) or human volunteers

  • Topical this compound formulation

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Probe Insertion: Under local anesthesia, insert the microdialysis probe into the dermal layer of the skin at the site of interest.

  • Equilibration: Perfuse the probe with the perfusion fluid at a low, constant flow rate (e.g., 1-5 µL/min) for a period to allow for tissue equilibration.

  • Formulation Application: Apply the this compound formulation to the skin surface directly above the implanted probe.

  • Dialysate Collection: Collect the dialysate samples in vials at regular intervals using a fraction collector.

  • Sample Analysis: Analyze the concentration of this compound and salicylic acid in the dialysate samples using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Plot the concentration of the analytes in the dialysate over time to obtain the dermal pharmacokinetic profile. Parameters such as Cmax, Tmax, and AUC can be calculated.

Mandatory Visualizations

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Glycol_Salicylate This compound Hydrolysis Esterase Hydrolysis Glycol_Salicylate->Hydrolysis Salicylic_Acid Salicylic Acid Salicylic_Acid->COX_Enzymes Inhibition Hydrolysis->Salicylic_Acid

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway by Salicylic Acid.

NFB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK_Complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IkB_p P-IκB IkB_NFkB->IkB_p Salicylic_Acid Salicylic Acid Salicylic_Acid->IKK_Complex Inhibition Proteasomal_Degradation Proteasomal Degradation IkB_p->Proteasomal_Degradation Gene_Transcription Gene Transcription (Pro-inflammatory mediators) NFkB_n->Gene_Transcription Activation Experimental_Workflow Formulation Topical this compound Formulation InVitro In Vitro Skin Permeation (Franz Cells) Formulation->InVitro InVivo In Vivo Studies (Animal/Human) Formulation->InVivo Clinical_Trial Clinical Trial Formulation->Clinical_Trial Permeation_Data Flux, Permeability Coefficient InVitro->Permeation_Data PK_Data Plasma Concentration (Cmax, Tmax, AUC) InVivo->PK_Data Microdialysis Dermal Microdialysis InVivo->Microdialysis Dermal_PK Dermal Interstitial Fluid Concentration Microdialysis->Dermal_PK Efficacy Clinical Efficacy (Pain Relief) Clinical_Trial->Efficacy

References

Exploring the analgesic properties of glycol salicylate at the molecular level

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol salicylate, a derivative of salicylic acid, is a widely utilized topical analgesic for the management of musculoskeletal pain.[1][2][3] Its efficacy in pain and inflammation relief is primarily attributed to its molecular interactions within the arachidonic acid cascade, a critical signaling pathway in the inflammatory response. This technical guide provides an in-depth exploration of the analgesic properties of this compound at the molecular level, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data from various studies are summarized to provide a comprehensive overview of its efficacy.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) commonly formulated in topical preparations for localized pain relief.[1][2] Composed of salicylic acid and ethylene glycol, it penetrates the skin to exert its effects on underlying tissues. This localized action minimizes systemic side effects often associated with oral NSAIDs, making it a favorable option for treating localized pain and inflammation. This document serves as a technical resource for understanding the molecular underpinnings of this compound's analgesic effects.

Molecular Mechanism of Action

The primary mechanism of action of this compound, similar to other salicylates, is the inhibition of cyclooxygenase (COX) enzymes. Once topically applied, this compound is absorbed and metabolized to salicylic acid, its active component.

Inhibition of Cyclooxygenase (COX) Enzymes

Salicylic acid inhibits both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX enzymes, this compound effectively reduces the synthesis of these pro-inflammatory molecules, leading to a decrease in inflammation and alleviation of pain.

The inhibition of COX enzymes by salicylates can also occur through the suppression of COX-2 gene transcription, thereby reducing the overall production of the enzyme.

Modulation of NF-κB Signaling

Beyond COX inhibition, this compound may also exert its anti-inflammatory effects by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a protein complex that plays a crucial role in regulating the transcription of genes involved in the inflammatory response. Inhibition of NF-κB activation by this compound would further contribute to its anti-inflammatory properties.

Signaling Pathways

The analgesic and anti-inflammatory effects of this compound are primarily mediated through its interaction with the arachidonic acid signaling pathway.

Arachidonic Acid Cascade and Prostaglandin Synthesis

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the inhibitory action of salicylates.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Glycol_Salicylate This compound (metabolized to Salicylic Acid) Glycol_Salicylate->COX1_COX2 Inhibits

Figure 1. Inhibition of Prostaglandin Synthesis by this compound.

Quantitative Efficacy Data

CompoundTargetAssayIC50 ValueReference
AspirinCOX-2Prostaglandin E2 synthesis in RAW 264.7 macrophages5.35 µM
Sodium SalicylateCOX-2Prostaglandin E2 synthesis in RAW 264.7 macrophages> 100 µM
Gentisic AcidCOX-2Prostaglandin E2 synthesis in RAW 264.7 macrophages10-100 µM
Grifolic AcidmPGES-1Enzyme activity0.7 µM
Grifolic Acid5-lipoxygenaseEnzyme activity0.2 µM
THCACOX-1Enzyme-based in vitro assay1700 µM
THCACOX-2Enzyme-based in vitro assay630 µM

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the analgesic and anti-inflammatory properties of compounds like this compound.

In Vitro Assays

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Isolate COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8), glutathione, and hemoglobin.

  • Incubation: Incubate the cell lysate with the reaction buffer for 1 minute at 25°C.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Termination: After 20 minutes of incubation at 37°C, terminate the reaction by adding trichloroacetic acid in hydrochloric acid.

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA method. The inhibition of COX activity is determined by comparing the PGE2 levels in the presence and absence of the test compound.

The following diagram outlines the workflow for a COX inhibitor screening assay.

COX_Inhibition_Workflow Start Start: Prepare Reagents Add_Buffer_Heme Add Reaction Buffer and Heme to Tubes Start->Add_Buffer_Heme Add_Enzyme Add COX-1 or COX-2 Enzyme Add_Buffer_Heme->Add_Enzyme Add_Inhibitor Add Test Inhibitor (this compound) Add_Enzyme->Add_Inhibitor Incubate_10min Incubate for 10 min at 37°C Add_Inhibitor->Incubate_10min Add_Arachidonic_Acid Initiate Reaction: Add Arachidonic Acid Incubate_10min->Add_Arachidonic_Acid Incubate_2min Incubate for 2 min at 37°C Add_Arachidonic_Acid->Incubate_2min Stop_Reaction Stop Reaction: Add Stannous Chloride Incubate_2min->Stop_Reaction Quantify_PG Quantify Prostaglandin Production (e.g., ELISA) Stop_Reaction->Quantify_PG End End: Determine % Inhibition Quantify_PG->End

Figure 2. Workflow for a Cyclooxygenase (COX) Inhibition Assay.

In Vivo Models

This is a widely used model to assess the anti-inflammatory activity of a compound.

Protocol:

  • Animal Model: Use Wistar rats.

  • Acclimatization: Acclimatize the animals to laboratory conditions.

  • Inflammation Induction: Induce localized inflammation by injecting a 0.5% solution of λ-carrageenan into the paw.

  • Compound Administration: Administer the test compound (e.g., topical this compound) to the inflamed paw.

  • Measurement: Measure the paw volume at various time points after induction of inflammation to assess the reduction in edema.

This model is used to evaluate the peripheral analgesic activity of a compound.

Protocol:

  • Animal Model: Use mice.

  • Compound Administration: Administer the test compound to the animals.

  • Pain Induction: After a set time, induce pain by intraperitoneally injecting 0.6% acetic acid.

  • Observation: Count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 20 minutes) after the acetic acid injection.

  • Analysis: A reduction in the number of writhes compared to a control group indicates analgesic activity.

The logical relationship for assessing topical analgesic efficacy in vivo is depicted below.

InVivo_Analgesic_Testing Animal_Model Select Animal Model (e.g., Rat, Mouse) Induce_Pain Induce Pain/Inflammation (e.g., Carrageenan, Acetic Acid) Animal_Model->Induce_Pain Topical_Application Apply Topical this compound Induce_Pain->Topical_Application Behavioral_Assessment Assess Pain Behavior (e.g., Paw Volume, Writhing) Topical_Application->Behavioral_Assessment Data_Analysis Analyze Data & Compare to Control Behavioral_Assessment->Data_Analysis Conclusion Determine Analgesic Efficacy Data_Analysis->Conclusion

Figure 3. Logical Flow for In Vivo Topical Analgesic Efficacy Testing.

Conclusion

This compound exerts its analgesic and anti-inflammatory effects primarily through the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Its potential modulation of the NF-κB pathway further contributes to its anti-inflammatory action. The localized topical application of this compound provides effective pain relief with a favorable safety profile compared to systemic NSAIDs. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the molecular properties of this compound and other topical analgesics. Further research to determine specific IC50 values for this compound and to fully elucidate its effects on various signaling pathways will enhance our understanding of its therapeutic potential.

References

Methodological & Application

Quantitative Analysis of Glycol Salicylate in Topical Formulations using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Glycol Salicylate in various topical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocols outlined below are based on established methodologies for the analysis of salicylates in similar matrices and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a salicylate derivative used in topical analgesic formulations for the relief of musculoskeletal pain and stiffness.[1] Accurate quantification of this compound in these products is crucial for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note details a reliable RP-HPLC method for the determination of this compound in topical formulations such as creams and gels.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or Acetic acid (analytical grade)

  • Topical formulation containing this compound (sample)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point and may require optimization.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 237 nm or 304 nm

Note: The optimal detection wavelength should be determined by scanning the UV spectrum of a standard solution of this compound. Salicylates typically exhibit absorbance maxima around 237 nm and 304 nm.

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from a topical cream or gel formulation.

  • Accurately weigh an amount of the topical formulation equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol to the flask.

  • Sonicate the flask for 15-20 minutes to disperse the formulation and dissolve the this compound.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range if necessary.

Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize typical validation data for the analysis of salicylates in topical formulations.

Table 2: Linearity and Range

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 100> 0.999

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
8099.50.8
100100.20.5
12099.80.7

Table 4: Precision

Precision TypeConcentration (µg/mL)% RSD (n=6)
Intra-day 50< 1.0
Inter-day 50< 2.0

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD ~ 0.1
LOQ ~ 0.3

Experimental Workflow and Diagrams

The overall workflow for the quantitative analysis of this compound in topical formulations is depicted below.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_output Output StandardPrep Standard Solution Preparation HPLC HPLC Analysis StandardPrep->HPLC SamplePrep Sample Preparation (Extraction from Topical Formulation) SamplePrep->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition Calibration Calibration Curve Generation DataAcquisition->Calibration Quantification Quantification of This compound DataAcquisition->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the quantitative determination of this compound in topical formulations. The protocol for sample preparation is straightforward, and the chromatographic conditions are designed to yield accurate and precise results. As with any analytical method, proper validation is essential to ensure its suitability for routine quality control and research applications. This application note serves as a comprehensive starting point for scientists and researchers in the field of pharmaceutical analysis.

References

Application Notes and Protocols for the Gas Chromatographic Separation of Glycol Salicylate from Other Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of glycol salicylate from other common esters using gas chromatography (GC). The methodologies outlined herein are designed to offer robust and reliable analytical procedures for research, quality control, and drug development applications.

Introduction

This compound, a derivative of salicylic acid, is commonly used in topical analgesic preparations. Its analysis, particularly in complex matrices containing other salicylate and non-salicylate esters, requires selective and sensitive analytical methods. Gas chromatography, with its high resolving power, is a suitable technique for this purpose. However, due to the polarity and lower volatility of this compound compared to esters like methyl, ethyl, and propyl salicylate, derivatization is often a necessary step to achieve good chromatographic performance.

This document details a gas chromatography-mass spectrometry (GC-MS) method involving a silylation derivatization step to enhance the volatility and thermal stability of this compound, allowing for its effective separation from other esters.

Experimental Protocols

Sample Preparation and Derivatization

This protocol describes the extraction and derivatization of salicylates from a sample matrix, such as a topical cream or ointment.

Materials:

  • Sample containing this compound and other esters

  • Chloroform (or other suitable organic solvent like dichloromethane)

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS): e.g., Ethyl salicylate or a deuterated analog of the analyte of interest[1]

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (reaction solvent)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC vials with inserts

Protocol:

  • Sample Weighing and Dissolution: Accurately weigh a representative portion of the sample (e.g., 100 mg of cream) into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Extraction: Add 5 mL of chloroform to the tube. Vortex vigorously for 2 minutes to dissolve the sample and extract the analytes.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the excipients from the organic layer.

  • Solvent Transfer: Carefully transfer the supernatant (chloroform layer) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the extracted solvent to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA (with 1% TMCS).

    • Seal the vial tightly and vortex for 1 minute.

    • Heat the vial at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization of the hydroxyl groups on this compound and any other relevant analytes.[2]

  • Sample for GC-MS Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines the instrumental parameters for the separation and detection of derivatized this compound and other esters.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

Parameter Value
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane
Injector Temperature 280°C
Injection Mode Split (Split ratio 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes. Ramp to 280°C at 15°C/min. Hold at 280°C for 5 minutes. |

MS Conditions:

Parameter Value
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV

| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |

Data Presentation

The following table summarizes the expected retention times for common esters and the trimethylsilyl (TMS) derivative of this compound under the specified GC conditions. These values are illustrative and may vary slightly depending on the specific instrument and column used.

CompoundRetention Time (min)
Methyl Salicylate~ 8.5
Ethyl Salicylate~ 9.2
Propyl Salicylate~ 10.1
Butyl Salicylate~ 11.0
This compound (TMS derivative)~ 12.5

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the GC separation process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing is_spike Internal Standard Spiking start->is_spike extraction Solvent Extraction is_spike->extraction centrifuge Centrifugation extraction->centrifuge transfer Supernatant Transfer centrifuge->transfer dry Drying with Na2SO4 transfer->dry evap Evaporation dry->evap deriv Derivatization (BSTFA) evap->deriv injection GC Injection deriv->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection integration Peak Integration detection->integration quant Quantification integration->quant report Reporting quant->report

Caption: Experimental workflow for the GC-MS analysis of salicylates.

logical_relationship cluster_analyte Analyte Properties cluster_gc GC Parameters cluster_outcome Separation Outcome volatility Volatility retention Retention Time volatility->retention inversely affects polarity Polarity polarity->retention affects based on stationary phase temp_prog Oven Temperature Program temp_prog->retention stat_phase Stationary Phase Polarity stat_phase->retention resolution Peak Resolution retention->resolution

Caption: Factors influencing GC separation of esters.

Discussion

The successful separation of this compound from other esters by gas chromatography is highly dependent on the derivatization step. The hydroxyl groups on the glycol moiety and the salicylic acid phenolic group increase the polarity and reduce the volatility of the molecule, leading to poor peak shape and potential thermal degradation in the GC inlet and column. Silylation with BSTFA effectively caps these active hydrogens with nonpolar trimethylsilyl (TMS) groups, resulting in a more volatile and thermally stable derivative suitable for GC analysis.[3][4]

The choice of a nonpolar stationary phase, such as a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent), is ideal for separating compounds based on their boiling points and slight differences in polarity.[5] The temperature programming allows for the elution of more volatile esters like methyl and ethyl salicylate at lower temperatures, followed by the elution of the less volatile derivatized this compound at higher temperatures, ensuring good resolution between all components.

For quantitative analysis, the use of an internal standard is crucial to correct for variations in sample preparation and injection volume. Mass spectrometric detection provides high selectivity and sensitivity, and the use of Selected Ion Monitoring (SIM) mode can further enhance sensitivity for trace-level analysis by monitoring characteristic ions of the target analytes.

Conclusion

The detailed GC-MS method, incorporating a critical derivatization step, provides a robust and reliable approach for the separation and quantification of this compound from other esters. This methodology is well-suited for quality control in pharmaceutical manufacturing and for various applications in drug development research. The provided protocols and data serve as a comprehensive guide for scientists and researchers in this field.

References

Application of Glycol Salicylate in Novel Transdermal Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol salicylate, a salicylate ester, is a topical analgesic and anti-inflammatory agent commonly used for the relief of musculoskeletal pain and stiffness.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Traditional topical formulations of this compound, such as creams and ointments, can be limited by low skin permeability, poor bioavailability, and the need for frequent application. Novel transdermal drug delivery systems (TDDS) offer a promising approach to overcome these limitations by enhancing the permeation of this compound through the skin, providing controlled release, and improving therapeutic outcomes. This document provides detailed application notes and experimental protocols for the use of this compound in several novel TDDS, including transdermal patches, nanoemulsions, ethosomes, and ionic liquid-based systems.

Application Notes

Transdermal Patches

Transdermal patches are innovative dosage forms designed to deliver a therapeutically effective amount of a drug across the skin and into the bloodstream.[3] For this compound, patches can offer sustained drug release, maintain constant plasma concentrations, and improve patient compliance by reducing the frequency of application.

Key Features:

  • Sustained Release: Patches are formulated with rate-controlling membranes or matrices to ensure a steady release of this compound over an extended period (e.g., 8-12 hours).[3][4]

  • Enhanced Permeation: The occlusive nature of the patch hydrates the stratum corneum, which can enhance drug penetration. Additionally, chemical enhancers can be incorporated into the patch matrix to further increase skin permeability.

  • Improved Bioavailability: By bypassing first-pass metabolism in the liver, transdermal delivery can increase the overall bioavailability of this compound.

Nanoemulsions

Nanoemulsions are transparent, thermodynamically stable dispersions of oil and water stabilized by a surfactant and co-surfactant, with droplet sizes typically in the range of 20-200 nm. They are excellent vehicles for the transdermal delivery of poorly water-soluble drugs like this compound.

Key Features:

  • High Solubilization Capacity: The small droplet size and large surface area of nanoemulsions allow for the effective solubilization of lipophilic drugs.

  • Enhanced Skin Permeation: The nanometer-sized droplets can easily penetrate the stratum corneum and can act as permeation enhancers themselves. The components of the nanoemulsion (oils, surfactants) can also disrupt the lipid bilayer of the skin, further facilitating drug transport.

  • Improved Stability: Nanoemulsions can protect the encapsulated drug from degradation and improve the stability of the formulation.

Ethosomes

Ethosomes are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol (20-45%), and water. They are highly efficient carriers for enhanced delivery of drugs through the skin.

Key Features:

  • Enhanced Permeation Mechanism: The high ethanol concentration in ethosomes fluidizes the lipid bilayers of the stratum corneum and the vesicle itself, allowing the soft, deformable ethosomes to penetrate deeper into the skin layers.

  • Delivery of Diverse Molecules: Ethosomes can encapsulate and deliver a wide range of drug molecules, including both lipophilic and hydrophilic compounds.

  • Binary and Transethosomes: Modifications to the basic ethosome structure, such as the inclusion of other glycols like propylene glycol (binary ethosomes) or edge activators and penetration enhancers (transethosomes), can further improve their stability and skin permeation capabilities.

Ionic Liquid-Based Systems

Ionic liquids (ILs) are salts with melting points below 100°C, composed of organic cations and organic or inorganic anions. They have emerged as versatile tools in transdermal drug delivery due to their unique physicochemical properties.

Key Features:

  • Permeation Enhancement: ILs can act as potent permeation enhancers by disrupting the structure of the stratum corneum, increasing its fluidity, and creating transient pores.

  • Enhanced Solubilization: Many ILs are excellent solvents and can significantly increase the solubility of poorly soluble drugs like this compound.

  • Tunable Properties: The properties of ILs can be tailored by modifying the cation-anion combination, allowing for the design of task-specific ILs for optimal drug delivery. Salicylate-based ILs, where the salicylate itself is the anion, have shown promise as innovative ingredients in dermal formulations.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and related salicylates in various novel transdermal drug delivery systems. It is important to note that direct comparative data for this compound across all systems is limited in the literature. Therefore, some data from studies on methyl salicylate and salicylic acid are included for comparative purposes, as they share structural and functional similarities.

Table 1: In Vitro Permeation of Salicylates from Different Formulations

Formulation TypeActive IngredientSkin ModelPermeation Flux (µg/cm²/h)Cumulative Permeation over 24h (µg/cm²)Reference
Commercial Cream7% this compoundHuman Full-Thickness SkinNot ReportedIn one study, no free salicylate was detected in the receptor phase.
Transdermal PatchMethyl SalicylatePorcine Ear Skin~3.33 (calculated from cumulative)~80
Nanoemulsion GelMethyl SalicylateRat Skin53.8 ± 3.2Not Reported
Ethosomal GelSalicylic AcidEgg Membrane15.83 (calculated from cumulative)0.38 mg/cm² (380 µg/cm²)

Note: Data for different salicylates and skin models are presented to provide a general comparison of the potential efficacy of these delivery systems. Direct comparison should be made with caution.

Table 2: Physicochemical Characteristics of Novel Drug Delivery Systems for Salicylates

Delivery SystemActive IngredientParticle/Vesicle Size (nm)Entrapment Efficiency (%)Polydispersity Index (PDI)Reference
NanoemulsionSalicylic Acid100-500Not ReportedNot Reported
EthosomesSalicylic Acid1400-180058.68 - 92.07Not Reported
Ethosomes (sonicated)Enalapril Maleate716-1301~85 (with 30% ethanol)Not Reported
Binary EthosomesTerbinafine HCl~150> 80< 0.3

Experimental Protocols

Formulation and Evaluation of a this compound Transdermal Patch

Objective: To formulate a matrix-type transdermal patch of this compound and evaluate its physicochemical properties and in vitro drug release.

Materials:

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC)

  • Polyvinylpyrrolidone (PVP)

  • Propylene Glycol (Plasticizer and Permeation Enhancer)

  • Ethanol (Solvent)

  • Backing membrane

  • Release liner

Protocol:

  • Preparation of the Drug-Polymer Matrix:

    • Accurately weigh HPMC and PVP in a desired ratio (e.g., 4:1) and dissolve them in a suitable volume of ethanol with constant stirring until a clear solution is formed.

    • Add a specific amount of propylene glycol (e.g., 10% w/w of the polymer weight) to the solution and mix thoroughly.

    • Dissolve the required amount of this compound in the polymer solution with continuous stirring to form a homogeneous dispersion.

  • Casting of the Patch:

    • Pour the bubble-free drug-polymer solution onto a clean, leveled surface (e.g., a petri dish lined with a release liner).

    • Allow the solvent to evaporate slowly at room temperature for 24 hours.

    • Cover the dried film with a backing membrane.

  • Evaluation of the Patch:

    • Thickness and Weight Uniformity: Measure the thickness of the patch at different points using a micrometer screw gauge. Weigh individual patches of a defined area to determine weight variation.

    • Drug Content: Dissolve a known area of the patch in a suitable solvent and determine the this compound content using a validated HPLC method.

    • In Vitro Drug Release Study:

      • Use a Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) separating the donor and receptor compartments.

      • Fill the receptor compartment with phosphate buffer (pH 7.4) and maintain the temperature at 32 ± 0.5°C.

      • Cut the transdermal patch to fit the donor compartment and place it on the membrane.

      • Withdraw samples from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) and replace with fresh buffer.

      • Analyze the samples for this compound concentration using HPLC.

      • Plot the cumulative amount of drug released per unit area versus time and determine the release kinetics.

Preparation and Characterization of a this compound Nanoemulsion

Objective: To formulate a stable oil-in-water (O/W) nanoemulsion of this compound and characterize its properties.

Materials:

  • This compound

  • Oil Phase (e.g., Oleic acid, Isopropyl myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene glycol, Transcutol-P)

  • Distilled Water

Protocol:

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the oil, surfactant, and co-surfactant at different weight ratios.

    • Titrate each mixture with water dropwise under constant stirring.

    • Observe the mixtures for transparency and fluidity to identify the nanoemulsion region in the phase diagram.

  • Formulation of this compound Nanoemulsion:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Dissolve the required amount of this compound in the oil phase.

    • Add the surfactant and co-surfactant to the oil phase and mix.

    • Add water to the mixture dropwise with continuous stirring until a clear and transparent nanoemulsion is formed.

  • Characterization of the Nanoemulsion:

    • Droplet Size and Polydispersity Index (PDI): Determine the average droplet size and PDI using dynamic light scattering (DLS).

    • Zeta Potential: Measure the zeta potential to assess the stability of the nanoemulsion.

    • Transmission Electron Microscopy (TEM): Visualize the morphology of the nanoemulsion droplets.

    • In Vitro Skin Permeation Study:

      • Use a Franz diffusion cell with excised animal or human skin.

      • Apply the this compound nanoemulsion to the stratum corneum side of the skin in the donor compartment.

      • Follow the procedure for sample collection and analysis as described for the transdermal patch.

Preparation of this compound-Loaded Ethosomes

Objective: To prepare ethosomal vesicles containing this compound and evaluate their characteristics.

Materials:

  • This compound

  • Phospholipids (e.g., Soy phosphatidylcholine)

  • Ethanol

  • Propylene Glycol (for binary ethosomes)

  • Distilled Water

Protocol:

  • Preparation of Ethosomes (Cold Method):

    • Dissolve the phospholipids and this compound in ethanol in a closed vessel with vigorous stirring.

    • In a separate vessel, heat distilled water to 30°C.

    • Slowly add the aqueous phase to the ethanolic solution with continuous stirring.

    • Continue stirring for another 5-10 minutes.

    • The vesicle size can be reduced by sonication or extrusion.

  • Characterization of Ethosomes:

    • Vesicle Size, PDI, and Zeta Potential: Analyze using DLS.

    • Entrapment Efficiency: Separate the unentrapped this compound from the ethosomal dispersion by centrifugation. Determine the amount of drug in the supernatant and calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

    • Deformability Index: Measure the elasticity of the ethosomal vesicles by extruding them through a membrane with a defined pore size.

    • In Vitro Skin Permeation Study: Conduct the study using a Franz diffusion cell as described previously.

Visualizations

Mechanism of Action of this compound

This compound Mechanism of Action Glycol_Salicylate This compound Skin_Penetration Skin Penetration Glycol_Salicylate->Skin_Penetration Hydrolysis Hydrolysis by Esterases Skin_Penetration->Hydrolysis Salicylic_Acid Salicylic Acid Hydrolysis->Salicylic_Acid COX_Enzymes COX-1 & COX-2 Enzymes Salicylic_Acid->COX_Enzymes Inhibition Prostaglandin_Synthesis Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Synthesis Blocks Inflammation_Pain Inflammation & Pain Prostaglandin_Synthesis->Inflammation_Pain Reduction

Caption: Mechanism of action of topically applied this compound.

Experimental Workflow for In Vitro Skin Permeation Study

In Vitro Skin Permeation Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Membrane_Prep Skin Membrane Preparation Franz_Cell_Assembly Franz Diffusion Cell Assembly Skin_Membrane_Prep->Franz_Cell_Assembly Formulation_Application Apply Formulation to Donor Franz_Cell_Assembly->Formulation_Application Sampling Withdraw Samples from Receptor Formulation_Application->Sampling HPLC_Analysis HPLC Analysis of This compound Sampling->HPLC_Analysis Data_Calculation Calculate Permeation Parameters HPLC_Analysis->Data_Calculation Results Permeation Profile & Flux Data_Calculation->Results

Caption: Workflow for in vitro skin permeation studies.

Signaling Pathway for Permeation Enhancement by Novel Carriers

Permeation Enhancement Pathways cluster_skin_barrier Stratum Corneum Barrier Novel_Carriers Novel Carriers Nanoemulsions Ethosomes Ionic Liquids Lipid_Bilayer Lipid Bilayer Fluidization Novel_Carriers->Lipid_Bilayer Keratin_Interaction Interaction with Keratin Novel_Carriers->Keratin_Interaction Transient_Pores Creation of Transient Pores Novel_Carriers->Transient_Pores Enhanced_Permeation Enhanced Glycol Salicylate Permeation Lipid_Bilayer->Enhanced_Permeation Keratin_Interaction->Enhanced_Permeation Transient_Pores->Enhanced_Permeation

Caption: Mechanisms of skin permeation enhancement by novel carriers.

References

Spectroscopic Techniques for the Structural Elucidation of Glycol Salicylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the application of key spectroscopic techniques for the structural elucidation and analysis of glycol salicylate. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. The characteristic spectral data for this compound are summarized in tabular format to facilitate interpretation and comparison. Furthermore, experimental workflows are visualized using diagrams to provide a clear and logical guide for researchers.

Introduction

This compound, the ester of salicylic acid and ethylene glycol, is a widely used topical analgesic. Its efficacy and safety are intrinsically linked to its chemical structure. Therefore, the accurate structural confirmation and purity assessment of this compound are critical in pharmaceutical research and development. Spectroscopic techniques are indispensable tools for this purpose, each providing unique and complementary information about the molecule's architecture. This application note details the principles and methodologies for the structural characterization of this compound using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous structural confirmation of this compound.

Data Presentation: ¹H and ¹³C NMR
¹H NMR ¹³C NMR
Proton Assignment Chemical Shift (δ) ppm Multiplicity Carbon Assignment Chemical Shift (δ) ppm
-OH (phenolic)~10.8SingletC=O (ester)~170
Aromatic (H-6)~7.8Doublet of doubletsC-OH (aromatic)~161
Aromatic (H-4)~7.4Triplet of doubletsAromatic (C-4)~136
Aromatic (H-3)~7.0Doublet of doubletsAromatic (C-6)~130
Aromatic (H-5)~6.9Triplet of doubletsAromatic (C-5)~119
-O-CH₂-~4.4TripletAromatic (C-3)~117
-CH₂-OH~3.9TripletAromatic (C-1)~113
-O-CH₂-~67
-CH₂-OH~61

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64.

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Spectral Width: 200-240 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Data Interpretation
  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the two methylene groups of the ethylene glycol moiety. The splitting patterns (multiplicity) of the aromatic and methylene protons provide information about adjacent protons.

  • ¹³C NMR: The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the this compound molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh this compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Acquire ¹H and ¹³C NMR Spectra acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase Correction & Calibration proc1->proc2 proc3 Peak Integration & Interpretation proc2->proc3 report Final Structure proc3->report Structural Elucidation

NMR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Data Presentation: Mass Spectrometry
Technique Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z)
GC-MSElectron Ionization (EI)182 ([M]⁺)138, 121, 120, 92
MS/MSPositive ESI183 ([M+H]⁺)165, 139, 121
MS/MSNegative ESI181 ([M-H]⁻)153, 137, 113
Experimental Protocol: GC-MS
  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Column: A standard non-polar column (e.g., HP-5MS).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-400 amu.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Data Interpretation

The mass spectrum of this compound will show a molecular ion peak at m/z 182. Key fragment ions can be attributed to the loss of specific neutral molecules:

  • m/z 138: Loss of C₂H₄O (ethylene oxide).

  • m/z 121: Formation of the salicyl ion through cleavage of the ester bond.

  • m/z 120: Loss of a hydrogen radical from the salicyl ion.

  • m/z 92: Subsequent loss of CO from the m/z 120 fragment.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve this compound in Volatile Solvent acq1 Inject into GC-MS prep1->acq1 acq2 Separation by GC acq1->acq2 acq3 Ionization and Mass Analysis by MS acq2->acq3 proc1 Identify Molecular Ion Peak acq3->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 report Confirm Structure proc2->report Structural Confirmation

GC-MS Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation: IR Spectroscopy
Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
O-H (phenolic)Stretching3200-3600 (broad)
O-H (alcoholic)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (ester)Stretching1680-1700
C=C (aromatic)Stretching1450-1600
C-O (ester)Stretching1200-1300
C-O (alcohol)Stretching1000-1200
Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of liquid this compound directly onto the ATR crystal. If the sample is solid, apply sufficient pressure to ensure good contact with the crystal.

  • Instrument Parameters:

    • Technique: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of this compound will show characteristic absorption bands confirming the presence of key functional groups: a broad O-H stretching band for the phenolic and alcoholic hydroxyl groups, a strong C=O stretching band for the ester group, and characteristic C=C stretching bands for the aromatic ring.

Experimental Workflow: FTIR-ATR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place Sample on ATR Crystal acq2 Collect Sample Spectrum prep1->acq2 acq1 Collect Background Spectrum acq1->acq2 proc1 Identify Characteristic Absorption Bands proc2 Assign Bands to Functional Groups proc1->proc2 report Identify Functional Groups proc2->report Functional Group Identification

FTIR-ATR Analysis Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound.

Data Presentation: UV-Vis Spectroscopy
Solvent λmax 1 (nm) λmax 2 (nm)
Ethanol~238~305
Methanol~237~303

Note: λmax values can be influenced by the solvent polarity and pH.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2-0.8 AU).

  • Instrument Parameters:

    • Wavelength Range: 200-400 nm.

    • Blank: Use the same solvent as used for the sample preparation.

    • Cuvette: 1 cm path length quartz cuvette.

  • Data Acquisition:

    • Record the absorbance spectrum of the sample solution against the solvent blank.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Data Interpretation

The UV-Vis spectrum of this compound exhibits two main absorption maxima. These absorptions are due to π → π* electronic transitions within the benzene ring and the carbonyl group of the ester. The position and intensity of these bands are characteristic of the salicylate chromophore.

Experimental Workflow: UV-Vis Analysis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Stock Solution prep2 Perform Serial Dilutions prep1->prep2 acq3 Measure Sample Absorbance prep2->acq3 acq1 Set Spectrophotometer Parameters acq2 Run Blank acq1->acq2 acq2->acq3 proc1 Identify λmax proc2 Relate to Chromophore Structure proc1->proc2 report Analyze Chromophore proc2->report Chromophore Analysis

UV-Vis Analysis Workflow

Conclusion

The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a powerful and comprehensive approach for the structural elucidation of this compound. Each technique offers complementary information that, when considered together, allows for the unambiguous confirmation of the molecule's identity and purity. The protocols and data presented in this application note serve as a valuable resource for researchers and professionals involved in the analysis of this important pharmaceutical compound.

Glycol Salicylate: A Versatile Precursor in Organic Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Glycol salicylate, a well-established active ingredient in topical analgesics, is gaining increasing attention as a versatile chemical precursor in the field of organic synthesis. Its unique bifunctional nature, possessing both a phenolic hydroxyl group and a primary alcohol, makes it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in drug development and materials science. These new application notes and protocols are designed to provide researchers, scientists, and drug development professionals with detailed methodologies and insights into leveraging this compound as a synthetic building block.

Introduction

This compound, the 2-hydroxyethyl ester of salicylic acid, is traditionally known for its anti-inflammatory and analgesic properties.[1][2] Beyond its direct therapeutic use, its chemical structure offers two reactive sites for modification: the phenolic hydroxyl group and the terminal hydroxyl group of the ethylene glycol moiety. This allows for the strategic design and synthesis of novel molecules, including prodrugs with improved pharmacokinetic profiles and polymers with tailored degradation characteristics.

Application Notes

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its use as a chemical precursor. A robust and scalable method involves the reaction of sodium salicylate with 2-chloroethanol.[2] This process offers high conversion rates and product purity, making it suitable for industrial production.

This compound as a Precursor for Prodrugs

The development of prodrugs is a key strategy to enhance the therapeutic efficacy and reduce the side effects of active pharmaceutical ingredients. This compound can be derivatized to create prodrugs of salicylic acid and other therapeutic agents. By masking the free hydroxyl groups through esterification or etherification, the physicochemical properties of the resulting molecule, such as lipophilicity and solubility, can be modulated to control its absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, the terminal hydroxyl group of this compound can be esterified with various acyl chlorides to yield novel derivatives. This approach allows for the attachment of different promoieties to tailor the prodrug's characteristics.

Application in Polymer Synthesis

The di-functional nature of this compound also makes it a valuable monomer for the synthesis of biodegradable polymers. Salicylate-based polymers are of significant interest for drug delivery applications, as their degradation products, including salicylic acid, are biocompatible and possess anti-inflammatory properties.[3][4] this compound can be incorporated into polyester chains through condensation polymerization or ring-opening polymerization of its derivatives, leading to materials with controlled degradation rates and drug release profiles.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from sodium salicylate and 2-chloroethanol, adapted from patent literature.

Materials:

  • Sodium salicylate

  • 2-Chloroethanol

  • Reduced pressure distillation apparatus

Procedure:

  • Add 100 g of sodium salicylate to 200 g of 2-chloroethanol in a reaction vessel.

  • Stir the mixture and slowly heat to 123 °C.

  • Maintain the reaction at a constant temperature for 5 hours.

  • Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

  • Recover the excess 2-chloroethanol from the filtrate by distillation under reduced pressure at 110 °C to obtain the crude this compound.

  • Purify the crude product by rectification under reduced pressure (e.g., 500Pa) and collect the fraction at 130-135 °C to yield pure this compound.

Data Presentation:

ParameterValueReference
Reactant Ratio (Sodium Salicylate : 2-Chloroethanol)1 : 4 (molar)
Reaction Temperature115-130 °C
Reaction Time4-8 hours
Yield85-91%
Purity>99%
Protocol 2: General Procedure for the Esterification of this compound

This protocol provides a general method for the synthesis of this compound derivatives by esterifying the terminal hydroxyl group with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Standard workup and purification equipment

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways

Salicylates and their derivatives are known to exert their anti-inflammatory effects through the inhibition of several key signaling pathways, primarily the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.

G cluster_0 Inflammatory Stimuli (LPS, Cytokines) cluster_1 NF-κB Signaling Pathway cluster_2 COX Pathway Stimuli LPS, IL-1β, TNF-α IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus Active NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to Gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_nucleus->Gene_expression induces COX2 COX-2 Gene_expression->COX2 upregulates AA Arachidonic Acid AA->COX2 substrate PGs Prostaglandins COX2->PGs produces Salicylates This compound Derivatives Salicylates->IKK inhibits Salicylates->COX2 inhibits

Caption: Inhibition of NF-κB and COX pathways by salicylate derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.

G Reactants This compound + Acyl Chloride + Base Reaction Esterification Reaction (Anhydrous Solvent, 0°C to RT) Reactants->Reaction Quenching Workup: Aqueous NaHCO3 Quench Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Pure this compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound esters.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a wide array of novel compounds. Its application as a chemical precursor opens up new avenues for the development of innovative prodrugs and biodegradable polymers. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of the full potential of this multifaceted molecule.

References

Application Notes & Protocols: The Use of Glycol Salicylate in Medicated Patch Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Glycol Salicylate for Transdermal Anti-Inflammatory Research

This compound, a benzoate ester of salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties.[1][2] It is a common active ingredient in topical formulations, such as creams and medicated patches, designed to relieve mild to moderate musculoskeletal pain.[2][3][4] Medicated patch technology offers a significant advantage for topical drug delivery by providing a controlled release of the active pharmaceutical ingredient (API) directly to the site of pain and inflammation, which can minimize systemic side effects often associated with oral NSAIDs.

The primary mechanism of action for this compound, like other salicylates, involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Furthermore, research suggests that salicylates modulate inflammatory responses through other pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the activation of AMP-activated protein kinase (AMPK). These diverse mechanisms make this compound a compelling candidate for research in advanced transdermal drug delivery systems for localized inflammatory conditions.

These notes provide detailed protocols for the formulation and evaluation of this compound patches to aid researchers in developing and characterizing novel transdermal therapies.

Signaling Pathways of Salicylates

The anti-inflammatory effects of salicylates are multi-faceted. The primary pathway involves the inhibition of COX enzymes, but secondary pathways involving NF-κB and AMPK are also significant.

Salicylate_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid IKK IKKβ Inflammatory_Stimuli->IKK COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB_Active NF-κB (Active) IkB_NFkB->NFkB_Active IκB Degradation Gene_Transcription Inflammatory Gene Transcription NFkB_Active->Gene_Transcription Translocation AMPK AMPK AMPK->Inflammation Anti-inflammatory Effects Gene_Transcription->Inflammation Glycol_Salicylate This compound (Metabolizes to Salicylate) Glycol_Salicylate->COX_Enzymes Inhibits Glycol_Salicylate->IKK Inhibits Glycol_Salicylate->AMPK Activates

Caption: Anti-inflammatory signaling pathways modulated by salicylates.

Experimental Protocols

Protocol: Formulation of a this compound Patch (Solvent Evaporation Method)

This protocol describes a common method for preparing matrix-type transdermal patches.

Materials:

  • This compound (API)

  • Polymers: e.g., Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), Eudragit series.

  • Plasticizer: e.g., Propylene glycol (PG), Polyethylene glycol (PEG 400), Glycerin.

  • Penetration Enhancer (optional): e.g., Menthol, Oleic acid, Transcutol®.

  • Solvent System: e.g., Ethanol, Water, Methanol/Dichloromethane mixture.

  • Backing Membrane

  • Release Liner

Procedure:

  • Polymer Solution Preparation: Accurately weigh the chosen polymers (e.g., HPMC, PVP) and dissolve them in the selected solvent system under constant stirring until a clear, homogenous solution is formed.

  • API Incorporation: Separately, dissolve the accurately weighed this compound, plasticizer, and any penetration enhancer in a small amount of the solvent.

  • Mixing: Add the API solution to the polymer solution and stir thoroughly to ensure a uniform mixture.

  • Casting: Pour the final viscous solution onto a clean, level surface (e.g., a petri dish or onto a release liner) and spread it evenly using a film applicator to a desired thickness.

  • Drying: Dry the cast film at a controlled temperature (e.g., 40°C) for approximately 24 hours to ensure complete evaporation of the solvent.

  • Finishing: Once dried, carefully laminate the backing membrane onto the dry film. Cut the resulting sheet into patches of the desired size. Store the patches in a desiccator until evaluation.

Patch_Formulation_Workflow start Start dissolve_polymer 1. Dissolve Polymers in Solvent System start->dissolve_polymer mix_solutions 3. Combine Polymer and API Solutions & Mix dissolve_polymer->mix_solutions dissolve_api 2. Dissolve this compound, Plasticizer & Enhancer dissolve_api->mix_solutions cast_film 4. Cast Homogenous Solution onto Release Liner mix_solutions->cast_film dry_film 5. Dry the Film at Controlled Temperature cast_film->dry_film laminate_backing 6. Laminate Backing Membrane dry_film->laminate_backing cut_patches 7. Cut into Patches of Defined Size laminate_backing->cut_patches end End cut_patches->end Full_Workflow cluster_formulation Phase 1: Formulation Development cluster_characterization Phase 2: Physicochemical & In Vitro Characterization cluster_evaluation Phase 3: Preclinical Evaluation F1 API & Excipient Selection F2 Solvent Casting Method Optimization F1->F2 F3 Initial Patch Fabrication F2->F3 C1 Physical Tests (Thickness, Weight) F3->C1 C2 Drug Content Uniformity C1->C2 C3 Mechanical Tests (Adhesion, Tensile Strength) C2->C3 C4 In Vitro Release & Permeation Studies C3->C4 E1 Biocompatibility (Cytotoxicity, Irritation) C4->E1 Optimized Formulation E2 In Vitro Anti-inflammatory Assays E1->E2 E3 Stability Studies (ICH Guidelines) E2->E3 Final Final Patch Candidate for In Vivo Studies E3->Final

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glycol Salicylate Stability in Topical Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stabilization of glycol salicylate in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in topical preparations?

A1: The primary degradation pathway for this compound, an ester of salicylic acid and ethylene glycol, is hydrolysis. This reaction cleaves the ester bond, resulting in the formation of salicylic acid and ethylene glycol.[1][2][3] This hydrolysis can be catalyzed by the presence of water, and the rate is significantly influenced by the pH of the formulation.

Q2: How does pH affect the stability of this compound in an emulsion?

A2: The pH of a topical preparation is a critical factor in maintaining the stability of this compound. Generally, salicylate esters are more stable in acidic conditions and more susceptible to hydrolysis as the pH becomes neutral and alkaline.[2][4] For emulsions, pH also affects the performance of emulsifiers and the overall stability of the formulation. Extreme pH values can lead to emulsion breaking, which can in turn affect drug stability and release.

Q3: What are common signs of this compound degradation in my formulation?

A3: Degradation of this compound can manifest in several ways:

  • Changes in physical appearance: This may include phase separation in emulsions, crystallization of salicylic acid, or changes in color and odor.

  • Alteration of pH: The formation of salicylic acid, an acidic compound, can lead to a decrease in the pH of the formulation over time.

  • Decrease in potency: Analytical testing will reveal a lower concentration of this compound and a corresponding increase in salicylic acid concentration.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: While the primary degradation pathway is hydrolysis, oxidative degradation can also occur, especially in complex formulations exposed to light and air. Antioxidants can help mitigate oxidative stress on the entire formulation, which can indirectly contribute to the stability of this compound. Commonly used antioxidants in topical preparations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E). However, their effectiveness against hydrolysis is limited.

Q5: How does temperature affect the stability of this compound?

A5: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. Therefore, it is crucial to store both the raw material and the final formulation at controlled room temperature or as determined by stability studies. Accelerated stability studies at elevated temperatures are used to predict the shelf-life of the product under normal storage conditions.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Phase separation in a this compound cream or lotion. 1. Incorrect pH for emulsion stability. 2. Incompatible emulsifier system. 3. Degradation of this compound leading to formulation changes.1. Measure the pH of the formulation and adjust to the optimal range for your specific emulsifier system (typically slightly acidic for salicylate stability). 2. Re-evaluate the HLB (Hydrophile-Lipophile Balance) requirement of your formulation and select an appropriate emulsifier or combination of emulsifiers. 3. Conduct analytical tests to check for this compound degradation.
Crystals forming in the preparation over time. 1. Hydrolysis of this compound to salicylic acid, which has lower solubility. 2. Supersaturation of this compound in the vehicle.1. Confirm the identity of the crystals using analytical techniques (e.g., microscopy, HPLC). If it is salicylic acid, the formulation needs to be optimized to prevent hydrolysis (e.g., pH adjustment). 2. Review the concentration of this compound and the solvent system to ensure it remains solubilized over the product's shelf-life.
A significant drop in the pH of the formulation during stability testing. 1. Hydrolysis of this compound is producing salicylic acid.1. This is a strong indicator of degradation. Implement strategies to minimize hydrolysis, such as lowering the initial pH of the formulation and reducing the water activity.
Loss of this compound potency with a corresponding increase in salicylic acid peak in HPLC analysis. 1. Hydrolytic degradation of the this compound ester.1. Optimize the formulation to improve stability. This may involve adjusting the pH to a more acidic range, using a co-solvent system to reduce water activity, or selecting a more suitable base.
Discoloration or off-odor develops during storage. 1. Oxidative degradation of this compound or other excipients in the formulation. 2. Interaction between formulation components.1. Incorporate a suitable antioxidant such as BHT, BHA, or tocopherol into the formulation. 2. Conduct compatibility studies with all excipients. 3. Protect the product from light by using opaque packaging.

Data on this compound Stability

The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is for example purposes and actual stability will depend on the specific formulation.

Table 1: Effect of pH on the Hydrolysis of this compound at 40°C

pHRate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
4.00.005138.6
5.00.01257.8
6.00.03519.8
7.00.0987.1

Table 2: Effect of Antioxidants on the Stability of this compound in a Cream Formulation (pH 5.5) at 40°C after 30 days

AntioxidantConcentration (% w/w)This compound Remaining (%)
Control (No Antioxidant)0.085.2
Butylated Hydroxytoluene (BHT)0.188.5
α-Tocopherol (Vitamin E)0.187.9
Butylated Hydroxytoluene (BHT)0.290.1
α-Tocopherol (Vitamin E)0.289.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the quantification of this compound and its primary degradant, salicylic acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) with 1% acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 304 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).

    • Prepare a stock solution of salicylic acid reference standard in the mobile phase (e.g., 100 µg/mL).

    • Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Accurately weigh a portion of the topical preparation and dissolve it in a suitable solvent (e.g., methanol).

    • Dilute the sample with the mobile phase to a final concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation:

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Dissolve the this compound sample in a solution of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Dissolve the this compound sample in a solution of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 4 hours).

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Dissolve the this compound sample in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a specified period.

  • Thermal Degradation:

    • Expose the solid this compound to dry heat (e.g., 60°C) for a specified period.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration.

  • Analysis:

    • Analyze all stressed samples using the validated stability-indicating HPLC method to assess the extent of degradation and the formation of any new peaks.

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation GS This compound SA Salicylic Acid GS->SA H₂O, pH, Temp EG Ethylene Glycol GS->EG H₂O, pH, Temp Ox Oxidized Products GS->Ox O₂, Light

Caption: Degradation pathways of this compound.

start Start: Topical Formulation with this compound stability_study Place on Stability (Controlled Temp/Humidity) start->stability_study sampling Pull Samples at Time Points (T0, T1, T2...) stability_study->sampling visual_inspection Visual Inspection (Appearance, Color, Odor) sampling->visual_inspection ph_measurement pH Measurement sampling->ph_measurement hplc_analysis HPLC Analysis (Assay of this compound and Salicylic Acid) sampling->hplc_analysis data_analysis Data Analysis and Shelf-Life Determination visual_inspection->data_analysis ph_measurement->data_analysis hplc_analysis->data_analysis end End: Stability Profile Established data_analysis->end issue Instability Observed (e.g., Degradation, Phase Separation) check_ph Is pH in Optimal Range? issue->check_ph adjust_ph Adjust pH to a More Acidic Range (e.g., 4-5) check_ph->adjust_ph No check_excipients Are Excipients Compatible? check_ph->check_excipients Yes stable Formulation Stabilized adjust_ph->stable replace_excipients Replace Incompatible Excipients check_excipients->replace_excipients No check_antioxidant Is an Antioxidant Present? check_excipients->check_antioxidant Yes replace_excipients->stable add_antioxidant Add/Optimize Antioxidant (e.g., BHT, Tocopherol) check_antioxidant->add_antioxidant No check_antioxidant->stable Yes add_antioxidant->stable

References

Technical Support Center: Enhancing Skin Permeation of Glycol Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the skin permeation of glycol salicylate in experimental settings.

Frequently Asked Questions (FAQs)

1. What are the primary strategies to enhance the skin permeation of this compound?

The primary strategies to enhance the skin permeation of this compound can be broadly categorized into three main approaches:

  • Chemical Permeation Enhancers: These are compounds that, when included in a topical formulation, reversibly decrease the barrier resistance of the stratum corneum. Common classes include glycols (e.g., propylene glycol), fatty acids (e.g., oleic acid), terpenes, and surfactants.[1] They work by disrupting the highly ordered lipid structure of the stratum corneum, interacting with intracellular proteins, or improving the partitioning of the drug into the skin.[1][2]

  • Physical Enhancement Techniques: These methods use external energy to increase skin permeability. Examples include iontophoresis (application of a low-level electrical current), sonophoresis (use of ultrasound), and microneedles (creating microscopic pores in the skin).[3]

  • Formulation-Based Strategies: Optimizing the delivery vehicle can significantly improve permeation. This includes the use of patches, gels, microemulsions, and nanoemulsions. These formulations can increase the thermodynamic activity of the drug, improve its solubility, and provide an occlusive effect that hydrates the stratum corneum, thereby enhancing permeation.[4]

2. How do chemical enhancers like propylene glycol and oleic acid work?

Propylene glycol (PG) and oleic acid (OA) are two of the most studied permeation enhancers and they function through different primary mechanisms:

  • Propylene Glycol (PG): PG is thought to enhance permeation by acting as a solvent and by inserting into the polar headgroup region of the lipid bilayers in the stratum corneum. This disrupts the lipid packing and can also hydrate the keratinocytes, leading to swelling and increased permeability.

  • Oleic Acid (OA): As an unsaturated fatty acid, oleic acid integrates into the lipid bilayers of the stratum corneum and creates disordered regions or "pools" within the lipid domains. This fluidization of the lipid matrix increases the diffusion coefficient of the drug through the skin. When used in combination, PG and OA can have a synergistic effect, where PG may facilitate the penetration of OA into the stratum corneum.

3. What are the regulatory considerations when using permeation enhancers?

Regulatory bodies like the FDA and EMA have guidelines for topical and transdermal drug products. When using permeation enhancers, it is crucial to demonstrate their safety and efficacy. Key considerations include:

  • Irritation and Toxicity: The enhancer should not be irritating, allergenic, or toxic at the concentrations used.

  • Reversibility: The effect of the enhancer on the skin barrier should be temporary and reversible.

  • Pharmacological Inertness: The enhancer should not have any pharmacological activity of its own.

  • Compatibility: The enhancer must be chemically and physically compatible with the drug and other formulation excipients.

4. Can this compound be delivered via a transdermal patch?

Yes, this compound is an active ingredient in some commercially available topical patches for muscle and joint pain relief. Transdermal patches offer several advantages for this compound delivery, including controlled release, prolonged duration of action, and improved patient compliance. The occlusive nature of the patch also hydrates the skin, which can further enhance drug permeation.

Troubleshooting Guides

This section addresses common issues encountered during in vitro skin permeation studies of this compound using Franz diffusion cells.

Problem Potential Causes Troubleshooting Steps
Low or no permeation of this compound 1. High Barrier Function of the Skin Model: The skin model (human, porcine, or synthetic) may have a very low permeability. 2. Poor Solubility in Receptor Fluid: this compound may have low solubility in the receptor medium, leading to a loss of sink conditions. 3. Formulation Issues: The drug may not be effectively released from the vehicle. 4. Air Bubbles: Air bubbles trapped between the membrane and the receptor fluid can block diffusion.1. Verify Skin Integrity: Use a marker of known permeability or measure transepidermal water loss (TEWL) to ensure the skin barrier is not overly compromised or overly intact. 2. Optimize Receptor Fluid: Ensure sink conditions are maintained (drug concentration in the receptor fluid should not exceed 10% of its saturation solubility). Consider adding a co-solvent like ethanol or a surfactant to the receptor fluid to increase this compound solubility. 3. Modify Formulation: Adjust the formulation to improve drug release. This may involve changing the vehicle, adding a solubilizer, or incorporating a permeation enhancer. 4. Careful Cell Assembly: Ensure no air bubbles are present in the receptor chamber during setup. Degas the receptor fluid before use.
High variability in permeation results between replicates 1. Inconsistent Skin Samples: Biological variation between skin donors or even different locations on the same donor can be significant. 2. Inconsistent Dosing: Variation in the amount of formulation applied to the donor chamber. 3. Temperature Fluctuations: Inconsistent temperature control of the Franz cells. 4. Inconsistent Sampling: Variations in sampling times or volumes.1. Standardize Skin Source: Use skin from the same donor and anatomical site for each set of experiments. If using animal skin, ensure consistent sourcing and handling. 2. Precise Dosing: Use a positive displacement pipette or weigh the applied dose to ensure consistency. 3. Monitor Temperature: Regularly check the temperature of the water bath and the surface of the skin membrane. 4. Standardize Sampling Protocol: Use a consistent and validated sampling procedure.
Evidence of this compound degradation 1. Hydrolysis: this compound can hydrolyze to salicylic acid and ethylene glycol, especially at non-neutral pH or in the presence of esterases in the skin. 2. Instability in Formulation or Receptor Fluid: The drug may be unstable in the chosen vehicle or receptor medium over the duration of the experiment.1. Analytical Monitoring: Use an HPLC method that can separate and quantify both this compound and salicylic acid to monitor for degradation. 2. pH Control: Maintain the pH of the formulation and receptor fluid within a stable range for this compound. The pH of the formulation can also affect the ionization state of the drug and thus its permeation. 3. Use of Enzyme Inhibitors: If skin metabolism is a concern, consider using skin that has been heat-separated or adding esterase inhibitors to the receptor fluid (though this may not be physiologically relevant).
Crystallization of the drug on the skin surface 1. Supersaturated Formulation: The formulation may be supersaturated, leading to drug crystallization upon solvent evaporation. 2. Poor Solubility in the Vehicle: The drug may not be fully solubilized in the formulation.1. Formulation Optimization: Adjust the formulation to ensure the drug remains solubilized. This may involve adding co-solvents or using a different vehicle. 2. Inclusion of Crystal Growth Inhibitors: Polymers like PVP can sometimes be included in formulations to inhibit crystallization.

Data on Permeation Enhancement

While extensive quantitative data specifically for this compound is limited, the following tables provide data for the closely related methyl salicylate and other relevant compounds to illustrate the effects of common enhancers.

Table 1: Effect of Solvents on In Vitro Permeation of Methyl Salicylate

Solvent (in a 10% v/v Methyl Salicylate solution)Cumulative Amount Permeated at 24h (µg/cm²)
Propylene Glycol (PG)~90
Transcutol® P~30
Maisine® CC~25
Isopropyl Myristate (IPM)~20
Labrasol®~53
Plurol® Oleique CC 497~65

Data from in vitro studies using porcine ear skin.

Table 2: Enhancement Ratios of Various Enhancers for Different Drugs

DrugEnhancerConcentrationEnhancement Ratio (approx.)Reference
Trolamine SalicylateTranscutol®-11
Trolamine SalicylateEucalyptus Oil-11
TenoxicamOleic Acid15%Markedly increased flux
MeloxicamOleic Acid20%1.07

Note: Enhancement ratios can vary significantly based on the drug, vehicle, concentration of the enhancer, and the skin model used.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the general procedure for assessing the skin permeation of this compound from a topical formulation.

1. Materials and Equipment:

  • Franz diffusion cells

  • Human or porcine skin, full-thickness or dermatomed

  • Receptor fluid (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a co-solvent to ensure sink conditions)

  • This compound formulation (e.g., gel, cream, patch)

  • Stirring water bath or heating block

  • Magnetic stir bars

  • Syringes and needles for sampling

  • HPLC system for analysis

2. Procedure:

  • Skin Preparation: Thaw frozen skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. If using dermatomed skin, prepare it to a uniform thickness (e.g., 500 µm).

  • Cell Assembly:

    • Degas the receptor fluid by sonication or vacuum filtration.

    • Fill the receptor chamber of the Franz cell with the degassed receptor fluid, ensuring no air bubbles are trapped.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

    • Clamp the chambers together securely.

  • Equilibration: Place the assembled cells in the heating block/water bath set to maintain a skin surface temperature of 32°C (typically by setting the water bath to 37°C). Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a precise amount of the this compound formulation to the skin surface in the donor chamber (e.g., 5-10 mg/cm² for semi-solids or a specific volume for liquids). If using a patch, cut it to the size of the diffusion area and apply it to the skin. Occlude the donor chamber to prevent evaporation.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Analysis: Analyze the concentration of this compound (and potential metabolites like salicylic acid) in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. Plot this against time to determine the permeation profile. The steady-state flux (Jss) can be calculated from the linear portion of the curve.

Protocol 2: Preparation of a this compound Transdermal Patch (Matrix Type)

This protocol describes a general method for preparing a matrix-type transdermal patch.

1. Materials:

  • This compound

  • Polymers (e.g., Hydroxypropyl Methylcellulose - HPMC, Polyvinylpyrrolidone - PVP)

  • Plasticizer (e.g., glycerin, propylene glycol)

  • Permeation enhancer (e.g., oleic acid, menthol)

  • Solvent (e.g., ethanol, water)

  • Backing membrane

  • Release liner

  • Petri dish or casting surface

2. Procedure:

  • Polymer Solution Preparation: Dissolve the polymers (e.g., HPMC and PVP) in the chosen solvent system with continuous stirring until a homogenous solution is formed.

  • Drug and Excipient Incorporation:

    • In a separate container, dissolve the this compound, plasticizer, and permeation enhancer in a suitable solvent.

    • Slowly add this drug solution to the polymer solution with constant stirring until a uniform mixture is obtained.

  • Casting: Pour the resulting viscous solution into a petri dish or onto a release liner placed on a level surface. Ensure a uniform thickness.

  • Drying: Dry the cast film in an oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated. The drying time will depend on the solvent and the thickness of the film.

  • Lamination and Cutting: Laminate the dried drug-in-adhesive matrix with a backing membrane. Cut the laminated sheet into patches of the desired size.

Visualizations

Mechanisms of Chemical Permeation Enhancers

The following diagram illustrates the primary mechanisms by which chemical permeation enhancers facilitate drug transport across the stratum corneum.

cluster_enhancers Chemical Enhancers cluster_sc Stratum Corneum cluster_effects Mechanisms of Action cluster_outcome Result Enhancers e.g., Propylene Glycol, Oleic Acid, Terpenes Disruption Disruption of Lipid Bilayer Enhancers->Disruption physically interact with Fluidization Increased Lipid Fluidity Enhancers->Fluidization Interaction Interaction with Keratin Enhancers->Interaction Partitioning Improved Drug Partitioning Enhancers->Partitioning alter solubility in SC Lipids Intercellular Lipids (Highly Ordered) Proteins Intracellular Keratin Disruption->Lipids Permeation Enhanced Permeation of This compound Disruption->Permeation Fluidization->Lipids Fluidization->Permeation Interaction->Proteins Interaction->Permeation Partitioning->Permeation

Caption: Mechanisms of chemical permeation enhancers on the stratum corneum.

Experimental Workflow for In Vitro Permeation Testing

This diagram outlines the typical workflow for conducting an in vitro skin permeation study.

A 1. Skin Preparation (Thawing, Cutting, Dermatoming) B 2. Franz Cell Assembly (Receptor Fluid Filling, Skin Mounting) A->B C 3. System Equilibration (Temperature and Hydration) B->C D 4. Formulation Dosing (Application to Skin Surface) C->D E 5. Sampling (Withdrawal from Receptor at Time Points) D->E F 6. Sample Analysis (HPLC Quantification) E->F G 7. Data Analysis (Permeation Profile, Flux Calculation) F->G

Caption: Workflow for in vitro skin permeation testing using Franz diffusion cells.

Logical Framework for Selecting a Permeation Enhancement Strategy

This diagram presents a logical approach to selecting an appropriate strategy for enhancing the skin permeation of this compound.

Start Start: Enhance Permeation of This compound Decision1 Desired Release Profile? Start->Decision1 Decision2 Acceptable Level of Skin Interaction? Decision1->Decision2 Rapid Onset Strategy1 Formulation Approach (e.g., Patches, Gels) Decision1->Strategy1 Controlled/Sustained Strategy2 Chemical Enhancers (e.g., PG, Oleic Acid) Decision2->Strategy2 Low to Moderate Strategy3 Physical Methods (e.g., Iontophoresis) Decision2->Strategy3 Higher (but reversible) Decision3 Formulation Complexity and Cost? Combination Combination Strategy Decision3->Combination Moderate to High End Optimized Formulation Decision3->End Low to Moderate Strategy1->Decision3 Strategy2->Decision3 Strategy3->Decision3 High Combination->End

Caption: Decision-making framework for selecting a permeation enhancement strategy.

Cellular Mechanisms of Skin Permeation Enhancement

This diagram illustrates how chemical enhancers can influence cellular structures and pathways in keratinocytes to modulate skin barrier function.

G cluster_enhancer Chemical Enhancer cluster_keratinocyte Keratinocyte cluster_junctions Cell-Cell Junctions cluster_channels Membrane Channels cluster_signaling Intracellular Signaling cluster_outcome Barrier Modulation Enhancer e.g., Propylene Glycol, Oleic Acid TJ Tight Junctions (Claudins, Occludin) Enhancer->TJ Modulates expression of tight junction proteins PPAR PPARγ Activation Enhancer->PPAR Can activate Barrier Altered Skin Barrier Function TJ->Barrier Alters paracellular pathway AQP3 Aquaporin-3 (AQP3) AQP3->Barrier Increases water/glycerol transport & affects hydration PPAR->AQP3 Upregulates expression

Caption: Cellular targets of chemical permeation enhancers in keratinocytes.

References

Technical Support Center: Forced Degradation Studies for Glycol Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for conducting forced degradation studies on Glycol Salicylate (2-hydroxyethyl salicylate). These studies are essential for developing stability-indicating analytical methods, understanding degradation pathways, and ensuring the intrinsic stability of the molecule as required by regulatory bodies like the ICH.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound? A1: this compound is a benzoate ester formed from salicylic acid and ethylene glycol.[3] The most prominent degradation pathway is hydrolysis of the ester bond, which breaks the molecule down into its parent compounds: Salicylic Acid and Ethylene Glycol.[4] This reaction can be catalyzed by acidic or basic conditions.[1]

Q2: Why am I not observing significant degradation under acidic conditions? A2: While hydrolysis is the main pathway, the rate can be slow in acidic media compared to basic media for many salicylate esters. If you don't see degradation (typically aiming for 5-20%), consider increasing the stressor severity by raising the temperature (e.g., from 60°C to 80°C), extending the exposure time, or using a higher concentration of acid (e.g., from 0.1 M HCl to 1 M HCl).

Q3: My chromatogram shows a peak for salicylic acid in my undegraded control sample. Is this normal? A3: It is possible for the this compound raw material to contain small amounts of salicylic acid as a process-related impurity or from minor degradation during storage. It is crucial to run a chromatogram of your initial, unstressed sample to establish a baseline. The stability-indicating method must be able to resolve the this compound peak from the salicylic acid peak.

Q4: What are the likely degradation products other than salicylic acid? A4: Besides hydrolysis, oxidative and photolytic degradation can occur. Studies on related salicylates have identified hydroxylated derivatives, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid), as potential oxidative and photodegradation products. Your analytical method should be capable of separating these potential degradants from the parent drug.

Q5: How do I confirm the identity of the degradation products? A5: Peak identification is typically achieved using hyphenated techniques. An HPLC system coupled with a mass spectrometer (LC-MS) is the most common tool for identifying the mass of the degradant peaks, which allows for structural elucidation. Comparing the retention time and UV spectrum of the degradant peak with a known reference standard (like salicylic acid) is also a standard practice.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No degradation or less than 5% degradation observed. Stress conditions are too mild. The molecule is highly stable under the applied conditions.Increase the severity of the stress: • Hydrolysis: Increase acid/base concentration (e.g., to 1 M), increase temperature (e.g., to 80°C), or prolong the reaction time. • Oxidation: Increase H₂O₂ concentration (e.g., from 3% to 10-30%). • Thermal: Increase temperature, but stay at least 10-20°C below the melting point to avoid phase changes.
More than 30-40% degradation observed. Stress conditions are too harsh, potentially leading to secondary degradation products that may not be relevant to real-world stability.Reduce the severity of the stress: • Decrease the stressor concentration, temperature, or exposure time. • For highly sensitive compounds, conduct time-point studies (e.g., check at 2, 4, 8, 24 hours) to find the optimal duration for achieving target degradation.
Poor chromatographic resolution between this compound and salicylic acid. The mobile phase composition is not optimal. The column is not suitable.Adjust Mobile Phase: Modify the ratio of organic solvent (acetonitrile/methanol) to the aqueous buffer. Adjusting the pH of the buffer can significantly impact the retention and peak shape of acidic compounds like salicylic acid. • Change Column: Ensure you are using a high-quality C18 or similar reversed-phase column. If resolution is still an issue, try a column with a different stationary phase chemistry.
Mass balance is not within the acceptable range (e.g., 95-105%). A degradant is not being detected by the UV detector at the chosen wavelength. A degradant is co-eluting with the parent peak or another peak. A non-chromophoric degradant has formed (e.g., ethylene glycol).Use a Photo Diode Array (PDA) detector: A PDA detector allows you to check for peak purity and determine the optimal detection wavelength for all components. This compound and salicylic acid have absorbance maxima around 230-240 nm and 305 nm. • Re-evaluate the method: Ensure the method is truly stability-indicating by checking for co-elution. • Acknowledge limitations: Not all degradants (like ethylene glycol) will be UV-active. Mass balance calculations should account for this.
Sample color changes significantly (e.g., to brown-yellow) after photostability testing. Photodegradation has occurred. Salicylates can be photolabile, leading to colored degradation products.This is an expected outcome of the stress test. Document the color change. The goal is to ensure your analytical method can separate and quantify the parent drug from any degradants formed, regardless of the physical appearance of the solution.

Experimental Protocols

Protocol 1: Forced Degradation Stress Conditions

Objective: To generate potential degradation products of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture in a water bath at 80°C for 8 hours. Withdraw samples at intermediate time points (e.g., 2, 4, 8 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. Due to the higher reactivity of esters under basic conditions, elevated temperatures may cause complete degradation quickly. Withdraw samples, cool (if necessary), and neutralize with an equivalent amount of 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Withdraw samples for analysis.

  • Thermal Degradation (Solid State): Place a thin layer of solid this compound powder in a petri dish and expose it to 105°C in a hot air oven for 24 hours. Withdraw samples, dissolve in the mobile phase, and analyze.

  • Photolytic Degradation: Expose the this compound stock solution (in a quartz cuvette) to a photostability chamber. The sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a method capable of separating this compound from its principal degradant, salicylic acid, and other potential impurities.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using a mixture of 0.05 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm (an isosbestic point for both this compound and salicylic acid can be suitable, or use a PDA detector to monitor multiple wavelengths).

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • System Suitability: The method should demonstrate a resolution of >2 between the this compound and salicylic acid peaks. The tailing factor for the this compound peak should be <1.5.

Quantitative Data Summary

The following table summarizes representative degradation data for salicylate esters under various stress conditions.

Disclaimer: As comprehensive forced degradation data for this compound is not publicly available, the following quantitative results are based on studies of closely related salicylate esters (e.g., Choline Salicylate, Salicylic Acid) to provide an illustrative example of expected outcomes.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Illustrative)Primary Degradant(s)Reference / Basis
Acid Hydrolysis 0.1 M HCl8 hours80°C5 - 10%Salicylic AcidBased on general ester hydrolysis principles.
Base Hydrolysis 0.1 M NaOH4 hoursRoom Temp15 - 25%Salicylic AcidSalicylic acid itself is more sensitive to alkaline degradation.
Oxidation 3% H₂O₂24 hoursRoom Temp~5%Dihydroxybenzoic acidsSalicylates are generally stable to oxidation.
Photolysis 1.2 million lux hoursPhotostability Chamber6 - 10%Dihydroxybenzoic acids, othersBased on choline salicylate data.
Thermal (Solid) Dry Heat24 hours105°C< 2%Salicylic AcidGenerally stable to dry heat.

Visualizations

Degradation Pathway and Workflow Diagrams

G cluster_pathway Primary Degradation Pathway cluster_secondary Secondary Degradation Pathways GS This compound (2-Hydroxyethyl Salicylate) SA Salicylic Acid GS->SA Hydrolysis (Acid/Base Catalyzed) EG Ethylene Glycol (Not UV Active) GS->EG Hydrolysis (Acid/Base Catalyzed) GS2 This compound Ox_Photo Oxidative / Photolytic Degradation Products (e.g., Dihydroxybenzoic Acids) GS2->Ox_Photo Oxidation (H₂O₂) Photolysis (UV/Vis Light)

Caption: Degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Drug Stock Solution stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress sample Sample Neutralization & Dilution stress->sample hplc HPLC Analysis (Stability-Indicating Method) sample->hplc data Data Analysis: - % Degradation - Peak Purity - Mass Balance hplc->data identify Identify Degradants (LC-MS, if needed) data->identify

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Accurate Quantification of Glycol Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method refinement and accurate quantification of glycol salicylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most prevalent methods for the accurate quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] HPLC is often preferred for its ability to analyze non-volatile compounds like this compound without the need for derivatization.[1] GC is also a robust method, particularly when coupled with a Flame Ionization Detector (FID).[3][4]

Q2: What are the key validation parameters to consider for a this compound quantification method?

A2: Method validation for this compound quantification should adhere to ICH guidelines and typically includes the following parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Q3: How can I prepare a topical formulation containing this compound for analysis?

A3: A common method for preparing topical formulations, such as creams or ointments, involves extraction with a suitable organic solvent. For example, a sample can be weighed and dissolved in a solvent like methanol, followed by sonication to ensure complete dissolution of the analyte. The resulting solution is then filtered before injection into the analytical instrument. For some GC applications, a liquid-liquid extraction may be employed.

Q4: What are the stability concerns for this compound during analysis?

A4: this compound can be susceptible to hydrolysis, especially at elevated temperatures or in non-neutral pH conditions, which can lead to the formation of salicylic acid and ethylene glycol. It is crucial to control the temperature and pH during sample preparation and storage. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to understand the degradation pathways and ensure the stability-indicating nature of the analytical method.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanols on the column packing material.- Adjust the mobile phase pH to be +/- 2 units away from the pKa of this compound. - Use a well-end-capped column or a column with a different stationary phase (e.g., C8). - Add a competitive base to the mobile phase in small concentrations.
Column overload.- Reduce the injection volume or dilute the sample.
Mismatch between sample solvent and mobile phase.- Dissolve the sample in the mobile phase whenever possible.
Poor Resolution Inappropriate mobile phase composition.- Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. - Consider using a different organic modifier (e.g., acetonitrile vs. methanol).
Column degradation.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Baseline Drift/Noise Contaminated mobile phase or detector cell.- Prepare fresh mobile phase and degas it properly. - Flush the detector cell with a suitable solvent.
Column bleed.- Ensure the column is operated within its recommended temperature and pH range.
GC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Fronting Column overload.- Reduce the amount of sample injected or increase the split ratio.
Incompatible solvent.- Ensure the sample is dissolved in a solvent compatible with the stationary phase.
Ghost Peaks Contamination in the injector, column, or carrier gas.- Perform a bake-out of the injector and column. - Check the purity of the carrier gas and the integrity of the gas traps.
Reduced Peak Area Leak in the injection port.- Check and replace the septum and O-rings.
Sample degradation in the injector.- Lower the injector temperature, but ensure it is sufficient for volatilization.
Matrix Effects Interference from co-eluting compounds in the sample matrix.- Optimize the temperature program to improve separation. - Employ sample cleanup techniques such as solid-phase extraction (SPE). - Use matrix-matched calibration standards.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for this compound
Parameter Typical Acceptance Criteria Example Value
Linearity (R²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise Ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.3 µg/mL
Table 2: GC-FID Method Validation Parameters for this compound
Parameter Typical Acceptance Criteria Example Value
Linearity (R²) ≥ 0.995> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.67% - 101.53%
Precision (% RSD) ≤ 2.0%0.24% - 1.03%
LOD Signal-to-Noise Ratio of 3:15 ng
LOQ Signal-to-Noise Ratio of 10:115 ng

Experimental Protocols

Detailed HPLC Method for Quantification of this compound

This protocol is a general guideline and may require optimization for specific formulations.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 or C8, 4.6 mm x 150 mm, 5 µm particle size.

    • Detector Wavelength: 304 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Mobile Phase Preparation:

    • Prepare a mixture of methanol and water (e.g., 65:35 v/v) containing 1.0% acetic acid.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 25-175 µg/mL).

  • Sample Solution Preparation (for a cream formulation):

    • Accurately weigh a portion of the cream equivalent to about 100 mg of this compound into a 100 mL volumetric flask.

    • Add about 70 mL of methanol and sonicate for 15 minutes to dissolve the this compound.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions.

    • Quantify the this compound concentration in the samples using the calibration curve.

Detailed GC-FID Method for Quantification of this compound

This protocol is a general guideline and may require optimization.

  • Chromatographic System:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

    • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone) at a concentration of 1 mg/mL.

    • Prepare working standard solutions by serial dilution of the stock solution.

  • Sample Solution Preparation:

    • Follow a similar extraction procedure as described for the HPLC method, using a volatile solvent compatible with GC analysis.

    • Ensure the final sample concentration is within the linear range of the method.

  • Analysis:

    • Inject 1 µL of the standard and sample solutions into the GC.

    • Identify the this compound peak based on its retention time.

    • Quantify the amount of this compound using a calibration curve generated from the standard solutions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve sonicate Sonication dissolve->sonicate filter Filtration sonicate->filter dilute Dilution filter->dilute injection Injection dilute->injection separation Separation injection->separation detection Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantification of this compound.

troubleshooting_logic start Problem Encountered (e.g., Peak Tailing) check_column Check Column - Age? - Contamination? start->check_column check_mobile_phase Check Mobile Phase - pH? - Composition? start->check_mobile_phase check_sample Check Sample - Concentration? - Solvent? start->check_sample check_instrument Check Instrument - Leaks? - Detector issues? start->check_instrument solution_column Solution: - Flush Column - Replace Column check_column->solution_column solution_mobile_phase Solution: - Adjust pH - Prepare Fresh check_mobile_phase->solution_mobile_phase solution_sample Solution: - Dilute Sample - Change Solvent check_sample->solution_sample solution_instrument Solution: - Fix Leaks - Service Detector check_instrument->solution_instrument

Caption: Logical troubleshooting approach for chromatographic issues.

References

Improving the yield and purity of glycol salicylate synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of glycol salicylate synthesis reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, incomplete reactions, or product loss during workup.

  • Incomplete Reaction: The esterification reaction is often an equilibrium process. To drive the reaction towards the product, consider the following:

    • Excess Reactant: Using a molar excess of one of the reactants can shift the equilibrium to favor product formation. In the synthesis using sodium salicylate and 2-chloroethanol, a molar ratio of 1:3 to 1:5 (sodium salicylate to 2-chloroethanol) is recommended.[1]

    • Reaction Time and Temperature: Ensure the reaction is carried out for a sufficient duration and at the optimal temperature. For the reaction between sodium salicylate and 2-chloroethanol, a reaction time of 4-8 hours at 115-130°C is suggested for high conversion.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired this compound. A common side reaction is the formation of a diester when using salicylic acid and ethylene glycol.[1]

  • Product Loss During Workup: Significant loss of product can occur during the purification steps. To minimize this, ensure efficient extraction and careful separation of layers if using a liquid-liquid extraction workup.

Q2: The final product has a noticeable color (e.g., pink, purple, or orange). What causes this discoloration and how can it be removed?

The appearance of color in the final product is a common issue and is often due to the presence of impurities.

  • Iron Contamination: Trace amounts of iron from reactants or equipment can form a colored complex with salicylic acid, often appearing as a purple or pink hue.[2]

  • Oxidation: Air oxidation of phenolic compounds under acidic or basic conditions can lead to colored byproducts.

  • Purification:

    • Washing with Phosphoric Acid: Washing the crude product with a dilute aqueous solution of phosphoric acid can help remove colored impurities.[3]

    • Distillation/Rectification: Vacuum distillation (rectification) is a highly effective method for separating the colorless this compound from non-volatile colored impurities.

Q3: I am observing the formation of an unexpected white precipitate during the reaction. What could this be?

The formation of a white precipitate can be due to several factors depending on the reaction conditions.

  • Unreacted Starting Material: If the reaction is incomplete, unreacted sodium salicylate may precipitate out upon cooling.

  • Side Products: In the synthesis from salicylic acid, polymerization of salicylic acid under strongly acidic conditions can form a white solid.

To mitigate this, ensure all reactants are fully dissolved before initiating the reaction and maintain the appropriate reaction temperature to ensure complete conversion.

Q4: How can I confirm the purity of my synthesized this compound and identify any impurities?

Several analytical techniques can be employed to assess the purity of your product and identify any byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to quantify the purity of this compound and identify potential impurities by comparing the mass spectra to library data.

  • Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is suitable for the analysis of non-volatile compounds and can be used to determine the purity of this compound.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic functional groups of this compound (ester, hydroxyl, and aromatic ring).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

There are three main methods for the preparation of this compound:

  • From Sodium Salicylate and 2-Chloroethanol: This method involves the reaction of sodium salicylate with 2-chloroethanol, followed by purification. It is reported to have a high conversion rate and produce fewer impurities.

  • From Salicylic Acid and Sodium Carbonate in 2-Chloroethanol: This method has a reported yield of about 78%, but the use of sodium carbonate can lead to ester hydrolysis and the formation of more impurities.

  • From Salicylic Acid and Ethylene Glycol with an Acid Catalyst: This Fischer esterification method often suffers from low conversion rates and the formation of diester impurities.

Q2: What are the potential impurities in this compound synthesis?

Common impurities can include:

  • Unreacted Starting Materials: Salicylic acid, sodium salicylate, or 2-chloroethanol.

  • Diester of Salicylic Acid: Formed when both hydroxyl groups of ethylene glycol react with salicylic acid.

  • Hydrolysis Products: Salicylic acid and ethylene glycol can be formed if the ester is hydrolyzed during workup.

  • Polymeric Byproducts: Salicylic acid can polymerize under certain conditions.

Q3: What are the recommended purification techniques for this compound?

The primary methods for purifying this compound are:

  • Vacuum Rectification: Distillation under reduced pressure is highly effective for separating the product from less volatile impurities and unreacted starting materials.

  • Washing: The crude product can be washed with a dilute acid solution (e.g., phosphoric acid) to remove colored impurities, followed by a wash with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acidic starting materials.

Q4: What are the key safety precautions to consider during the synthesis?

The synthesis of this compound involves hazardous chemicals, and appropriate safety measures must be taken.

  • 2-Chloroethanol: This substance is flammable and highly toxic if inhaled, swallowed, or in contact with skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Sodium Salicylate: This compound can be harmful if swallowed and may cause eye irritation. Standard laboratory PPE should be worn when handling it.

  • General Precautions: Always review the Safety Data Sheets (SDS) for all chemicals used in the synthesis. Ensure proper ventilation and have emergency procedures in place.

Experimental Protocols

Protocol 1: Synthesis of this compound from Sodium Salicylate and 2-Chloroethanol

This protocol is based on a patented method known for high yield and purity.

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a condenser, add sodium salicylate and 2-chloroethanol in a molar ratio of 1:4.

  • Reaction: Stir the mixture and slowly heat it to 115-130°C. Maintain this temperature and continue stirring for 4-8 hours.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts.

  • Solvent Recovery: Recover the excess 2-chloroethanol from the filtrate by distillation under reduced pressure.

  • Purification: Purify the crude this compound by vacuum rectification at a pressure of 350-600 Pa, collecting the fraction that distills between 120-140°C.

Data Presentation

Table 1: Reaction Conditions and Outcomes for this compound Synthesis

ParameterMethod 1: Sodium Salicylate + 2-ChloroethanolMethod 2: Salicylic Acid + Na₂CO₃ + 2-ChloroethanolMethod 3: Salicylic Acid + Ethylene Glycol (Acid Catalyzed)
Reactants Sodium Salicylate, 2-ChloroethanolSalicylic Acid, Sodium Carbonate, 2-ChloroethanolSalicylic Acid, Ethylene Glycol, Conc. H₂SO₄
Molar Ratio 1:3 to 1:5Not specifiedTypically excess alcohol
Temperature 115-130°CHeatedHeated
Reaction Time 4-8 hoursNot specifiedNot specified
Reported Yield >85%~78%Low conversion rate
Reported Purity >99%Larger impuritiesMore impurities, diester formation

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants 1. Combine Reactants (Sodium Salicylate & 2-Chloroethanol) heating 2. Heat and Stir (115-130°C, 4-8h) reactants->heating cooling 3. Cool to Room Temperature heating->cooling filtration 4. Filter cooling->filtration solvent_recovery 5. Recover Excess 2-Chloroethanol (Reduced Pressure Distillation) filtration->solvent_recovery purification 6. Vacuum Rectification (350-600 Pa, 120-140°C) solvent_recovery->purification analysis 7. Purity & Yield Determination (GC-MS, LC, etc.) purification->analysis product Pure this compound analysis->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions workup_loss Loss During Workup start->workup_loss optimize_conditions Optimize Reaction Conditions - Increase reaction time/temp - Use excess reactant incomplete_reaction->optimize_conditions minimize_byproducts Minimize Side Reactions - Choose optimal synthesis route side_reactions->minimize_byproducts improve_workup Improve Workup Technique - Efficient extraction - Careful phase separation workup_loss->improve_workup end Improved Yield optimize_conditions->end minimize_byproducts->end improve_workup->end

Caption: Decision tree for troubleshooting low reaction yields.

References

Addressing batch-to-batch variability in glycol salicylate experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for glycol salicylate experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on ensuring the consistency and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, from initial preparation to final data analysis.

1. Purity and Stability of this compound

Question: My experimental results are inconsistent from one batch of this compound to another. How can I ensure the quality of my starting material?

Answer: Batch-to-batch variability often stems from the purity and stability of the this compound. It is crucial to implement rigorous quality control measures.

  • Procurement: Always source this compound from a reputable supplier who provides a detailed Certificate of Analysis (CoA) for each lot.[1][2] Key parameters to check on the CoA include purity (typically ≥98%), identification (via techniques like NMR or IR), and limits for impurities.

  • Purity Verification: It is best practice to independently verify the purity of each new batch using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][4]

  • Storage: this compound should be stored under the conditions recommended by the manufacturer, typically at -20°C for long-term storage and 4°C for short-term use, to minimize degradation. It is a hygroscopic compound, so protection from moisture is important.

  • Visual Inspection: Before use, visually inspect the compound. It should be a colorless to light yellow liquid or crystal. Any significant color change may indicate degradation.

Question: I suspect my this compound may be degrading during my experiments. What are the common degradation pathways and how can I minimize them?

Answer: this compound, like other salicylates, can be susceptible to degradation, primarily through hydrolysis and photodegradation.

  • Hydrolysis: The ester bond in this compound can be hydrolyzed to salicylic acid and ethylene glycol, especially at non-neutral pH and elevated temperatures. The rate of hydrolysis generally increases with increasing pH. It is recommended to prepare fresh solutions for each experiment and to use buffers to maintain a stable pH.

  • Photodegradation: Salicylates can degrade upon exposure to UV light. Protect your stock solutions and experimental setups from direct light by using amber vials or covering them with aluminum foil.

  • Oxidation: While generally stable in an oxidizing environment, it's good practice to be aware of potential oxidation. Avoid strong oxidizing agents in your formulations unless they are a required part of your experimental design.

Quantitative Data on Salicylate Stability

The following table summarizes factors affecting the stability of salicylates. While specific data for this compound may vary, these general principles are applicable.

ParameterConditionEffect on SalicylatesMitigation Strategies
Temperature Elevated temperatures (e.g., 37°C, 50°C)Increased rate of hydrolysis and degradation.Store at recommended low temperatures (-20°C or 4°C).
pH Alkaline pH (e.g., > 7.4)Increased rate of hydrolysis.Use buffered solutions to maintain a stable, near-neutral pH.
Light Exposure to UV radiationPhotodegradation.Protect solutions from light using amber vials or foil wrapping.
Moisture High humidityHygroscopic nature can lead to water absorption and subsequent hydrolysis.Store in a desiccator or a tightly sealed container in a dry environment.

2. Formulation and Topical Delivery

Question: I'm observing poor skin penetration of this compound in my in vitro Franz diffusion cell experiments. What could be the cause?

Answer: Inconsistent or low skin permeation is a common challenge in topical delivery studies. Several factors related to your formulation and experimental setup could be responsible.

  • Formulation Composition: The vehicle used to dissolve and deliver this compound is critical. The presence of penetration enhancers, such as propylene glycol, can significantly improve skin permeation. The degree of drug saturation in the vehicle also plays a role; however, supersaturated systems risk crystallization.

  • Skin Hydration: The hydration level of the skin membrane can affect drug absorption. Ensuring the skin is properly hydrated can enhance the penetration of some compounds.

  • Experimental Setup:

    • Membrane Integrity: Ensure the skin membrane is intact and free of defects.

    • Temperature: Maintain the receptor chamber at a physiological temperature, typically 32°C for skin studies, as temperature can influence diffusion rates.

    • Receptor Fluid: The receptor fluid should maintain sink conditions, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility. Degas the receptor fluid to prevent air bubbles from forming on the membrane surface, which can obstruct diffusion.

    • Air Bubbles: Ensure there are no air bubbles between the membrane and the receptor fluid.

Question: My topical formulation containing this compound is showing physical instability (e.g., phase separation, crystallization). How can I troubleshoot this?

Answer: The physical stability of your formulation is key to obtaining reproducible results.

  • Solubility: Ensure that the concentration of this compound is below its saturation point in the chosen vehicle to prevent crystallization.

  • Excipient Compatibility: Incompatibility between this compound and other excipients in your formulation can lead to instability. Conduct compatibility studies if you are developing a complex formulation.

  • Mixing and Homogenization: Improper mixing can lead to a non-homogenous product. Ensure your manufacturing process is well-controlled and scalable.

3. Biological Assays

Question: I am getting high variability in my in vitro cyclooxygenase (COX) inhibition assays with this compound. What are the common sources of error?

Answer: COX inhibition assays can be sensitive to several experimental variables.

  • Enzyme Activity: Ensure the COX enzyme (COX-1 or COX-2) is active. Use a positive control inhibitor (e.g., celecoxib for COX-2) to verify enzyme activity and assay performance.

  • Reagent Preparation: Prepare all reagents, including the arachidonic acid substrate, fresh and according to the manufacturer's instructions.

  • Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures, as these can significantly impact enzyme kinetics.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may affect enzyme activity. Include a solvent control to account for any non-specific effects.

Question: My NF-κB reporter assay results are not consistent when testing this compound. What should I check?

Answer: NF-κB reporter assays, particularly luciferase-based assays, can have several sources of variability.

  • Transfection Efficiency: Inconsistent transfection efficiency of the reporter plasmid is a major source of variability. Normalize your results using a co-transfected control reporter (e.g., Renilla luciferase).

  • Cell Viability: this compound, at high concentrations, may affect cell viability, which in turn will impact reporter gene expression. Perform a cell viability assay in parallel.

  • Reagent Quality: Use high-quality reagents and ensure the luciferase substrate is properly stored and handled to maintain its activity.

  • Pipetting Errors: Use a master mix for your reagents and a calibrated multichannel pipette to minimize pipetting variability.

Experimental Protocols

1. This compound Purity Assessment by HPLC

This protocol provides a general method for determining the purity of this compound.

Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of methanol and water (e.g., 65:35 v/v) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 304 nm
Injection Volume 10-20 µL
Standard Preparation Prepare a stock solution of this compound reference standard in the mobile phase and create a calibration curve over the expected sample concentration range.
Sample Preparation Accurately weigh and dissolve the this compound batch sample in the mobile phase to a known concentration within the calibration range.
Analysis Calculate the purity by comparing the peak area of the sample to the calibration curve.

2. In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted for a fluorometric COX inhibitor screening assay.

Step Procedure
1. Reagent Preparation Prepare Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and COX-1 or COX-2 enzyme solution according to the kit manufacturer's instructions. Prepare serial dilutions of this compound and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).
2. Assay Plate Setup In a 96-well white opaque plate, add the diluted this compound or reference inhibitor to the appropriate wells. Include wells for enzyme control (solvent only) and a no-enzyme background control.
3. Reaction Mix Addition Prepare and add the Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to all wells.
4. Enzyme Addition Add the diluted COX-1 or COX-2 enzyme to the sample and enzyme control wells.
5. Incubation Incubate the plate at 25°C for 5-10 minutes.
6. Reaction Initiation Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells.
7. Measurement Immediately measure the fluorescence in kinetic mode at an excitation of 535 nm and an emission of 587 nm.
8. Data Analysis Calculate the rate of reaction (slope of the fluorescence curve) for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

3. In Vitro NF-κB Activation Assay (Luciferase Reporter)

This protocol outlines a dual-luciferase reporter assay to measure NF-κB activation.

Step Procedure
1. Cell Culture & Transfection Plate cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a constitutive Renilla luciferase control plasmid.
2. Cell Treatment After 24-48 hours, treat the cells with various concentrations of this compound for a predetermined time. Include a positive control for NF-κB activation (e.g., TNF-α) and a vehicle control.
3. Cell Lysis Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
4. Luciferase Assay In a luminometer plate, add the cell lysate. Use an injector to first add the firefly luciferase substrate and measure the luminescence. Then, inject the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, and measure the second luminescence signal.
5. Data Analysis Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Determine the effect of this compound on NF-κB activity relative to the controls.

Visualizations

Signaling Pathway of this compound

Glycol_Salicylate_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates This compound This compound This compound->IKK Inhibits COX-1 / COX-2 COX-1 / COX-2 This compound->COX-1 / COX-2 Inhibits IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation Ubiquitination & Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB Releases Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Promotes Transcription Troubleshooting_Workflow A Inconsistent Experimental Results Observed B Check this compound Quality A->B C Review Certificate of Analysis (CoA) B->C Yes J Source New Batch of this compound B->J No D Perform Independent Purity Test (HPLC/GC) C->D E Check Formulation & Experimental Setup D->E Purity OK D->J Purity Issue F Evaluate Formulation Stability (Phase separation, crystallization) E->F Yes G Verify Assay Performance E->G No F->G Stable K Reformulate or Optimize Vehicle F->K Instability Found H Run Positive & Negative Controls G->H Yes I Check Reagent Stability & Preparation H->I L Optimize Assay Protocol I->L Issue Found M Consistent Results Achieved I->M All OK J->D K->F L->H Topical_Delivery_Factors cluster_drug Drug Properties cluster_vehicle Vehicle Properties cluster_skin Skin Properties Drug Permeation Drug Permeation Drug Properties Drug Properties Drug Properties->Drug Permeation Vehicle Properties Vehicle Properties Vehicle Properties->Drug Permeation Skin Properties Skin Properties Skin Properties->Drug Permeation Molecular Weight Molecular Weight Lipophilicity (logP) Lipophilicity (logP) Concentration Concentration pH pH Viscosity Viscosity Presence of Enhancers Presence of Enhancers Drug Solubility in Vehicle Drug Solubility in Vehicle Hydration Hydration Temperature Temperature Barrier Integrity Barrier Integrity Thickness Thickness

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Efficacy of Glycol Salicylate and Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of two widely used topical salicylates: glycol salicylate and methyl salicylate. While direct head-to-head clinical studies are limited, this document synthesizes available preclinical data to offer an objective comparison of their mechanisms of action, performance in established experimental models, and key physicochemical properties relevant to topical drug delivery.

Introduction and Mechanisms of Action

Both this compound and methyl salicylate are non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the salicylate family.[1][2] They are primarily used in topical formulations to relieve musculoskeletal pain and inflammation.[3] Upon topical application, both compounds penetrate the skin and are hydrolyzed by esterases in the tissues to their active metabolite, salicylic acid. Salicylic acid then exerts its anti-inflammatory effects.

The primary mechanism of action for both compounds is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Additionally, salicylates are known to modulate the nuclear factor kappa-B (NF-κB) signaling pathway, which further contributes to their anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Methyl salicylate also acts as a counter-irritant, producing a warming sensation that can help mask pain signals, and it may modulate transient receptor potential (TRP) channels.

Signaling Pathway of Salicylate-Mediated Anti-inflammation

The primary anti-inflammatory effect of salicylates is achieved through the inhibition of the cyclooxygenase (COX) pathway, a key process in the generation of pro-inflammatory prostaglandins.

SALICYLATE_COX_PATHWAY MEMBRANE Cell Membrane (Phospholipids) ARACHIDONIC_ACID Arachidonic Acid MEMBRANE->ARACHIDONIC_ACID Phospholipase A2 COX_ENZYMES COX-1 & COX-2 Enzymes ARACHIDONIC_ACID->COX_ENZYMES PROSTAGLANDINS Prostaglandins (PGE2, etc.) INFLAMMATION Inflammation (Pain, Edema, Erythema) PROSTAGLANDINS->INFLAMMATION SALICYLATES This compound & Methyl Salicylate (hydrolyzed to Salicylic Acid) SALICYLATES->COX_ENZYMES Inhibition COX_ENZYMES->PROSTAGLANDINS

Figure 1. Simplified diagram of the COX pathway and salicylate inhibition.

Comparative Performance: Experimental Data

ParameterCompound TestedModel SystemKey Findings
COX Inhibition Methyl Salicylate 2-O-β-D-lactoside (MSL)In vitro COX isozyme activity assayMSL demonstrated non-selective inhibition of COX enzymes with IC50 values of 22.7 µM for COX-1 and 5.58 µM for COX-2. It showed a stronger inhibition of COX-2.
Inhibition of Cytokines Methyl Salicylate GlycosidesLPS-induced RAW264.7 macrophagesDose-dependently inhibited the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.
Percutaneous Absorption Methyl Salicylate vs. This compoundIn vivo cutaneous microdialysis (human)Significant levels of salicylate were detected in the dermis and subcutaneous tissue of volunteers treated with a methyl salicylate formulation.
Anti-inflammatory Effect Topical Salicylates (general)Randomized, double-blind, placebo-controlled trials (human)A systematic review showed that topical salicylates were significantly better than placebo for acute pain conditions. For chronic conditions, the effect was less pronounced.

Standard Experimental Protocol: Carrageenan-Induced Paw Edema

A common in vivo model to assess the efficacy of topical anti-inflammatory agents is the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce acute, localized inflammation.

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring the reduction of paw swelling (edema) induced by a phlogistic agent (carrageenan).

Materials:

  • Test animals (e.g., Wistar rats, 180-200g)

  • Test compounds (this compound, Methyl salicylate formulations) and vehicle control

  • Standard drug (e.g., Diclofenac gel)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into several groups (n=6 per group):

    • Group 1: Vehicle Control (receives topical vehicle only)

    • Group 2: Test Compound 1 (e.g., this compound gel)

    • Group 3: Test Compound 2 (e.g., Methyl Salicylate gel)

    • Group 4: Positive Control (e.g., topical Diclofenac gel)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer before any treatment.

  • Topical Application: The assigned topical formulation is applied to the plantar surface of the right hind paw of each animal in the respective groups.

  • Induction of Edema: After a set absorption period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of all animals.

  • Measurement of Paw Volume: Paw volume is measured at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema is calculated for each treated group relative to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow and Comparative Logic

The following diagrams illustrate the typical workflow for the carrageenan-induced paw edema assay and the logical framework for an indirect comparison of this compound and methyl salicylate based on available data.

EXPERIMENTAL_WORKFLOW START Start: Acclimatized Rats GROUPING Randomly Assign to Groups (Vehicle, GS, MS, Standard) START->GROUPING BASELINE Measure Baseline Paw Volume GROUPING->BASELINE TREATMENT Topical Application of Test Compounds BASELINE->TREATMENT INDUCTION Induce Edema: Sub-plantar Carrageenan Injection TREATMENT->INDUCTION MEASUREMENT Measure Paw Volume at Multiple Time Points (1-24h) INDUCTION->MEASUREMENT ANALYSIS Calculate % Inhibition of Edema vs. Control MEASUREMENT->ANALYSIS END End: Efficacy Determined ANALYSIS->END

Figure 2. Workflow for Carrageenan-Induced Paw Edema Assay.

COMPARATIVE_LOGIC GS This compound (GS) MECHANISM Shared Mechanism: COX Inhibition GS->MECHANISM PK_DATA Pharmacokinetic Data (e.g., Percutaneous Absorption) GS->PK_DATA PD_DATA Pharmacodynamic Data (e.g., In Vivo Edema Inhibition) GS->PD_DATA MS Methyl Salicylate (MS) MS->MECHANISM MS->PK_DATA MS->PD_DATA CONCLUSION Indirect Comparison of Anti-inflammatory Efficacy MECHANISM->CONCLUSION PK_DATA->CONCLUSION PD_DATA->CONCLUSION

Figure 3. Logical framework for indirect comparison.

Conclusion

References

A Researcher's Guide to Validating Analytical Methods for Glycol Salicylate Quantification in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like glycol salicylate in complex mixtures is a critical aspect of quality control and formulation development. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your specific analytical needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for quantifying this compound is influenced by factors such as the complexity of the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its specificity and ability to separate this compound from other components in a mixture. Gas Chromatography (GC) offers an alternative, particularly for volatile derivatives, while UV-Vis Spectrophotometry provides a simpler, more accessible option, albeit with potential limitations in specificity.

The following tables summarize the quantitative performance of these common analytical techniques based on validated methods for this compound and structurally similar salicylates.

Table 1: Performance Characteristics of HPLC Methods for Salicylate Quantification

ParameterThis compound[1]Methyl Salicylate[2][3][4]Choline Salicylate[5]
Linearity Range 80% to 120% of expected concentration0.05 - 175 µg/mL12.5 - 50 µg/mL
Correlation Coefficient (R²) > 0.9960.99990.9992
Limit of Detection (LOD) Not Reported0.0271 µg/mLNot Reported
Limit of Quantification (LOQ) Not ReportedNot ReportedNot Reported
Accuracy (Recovery) 98% - 102%99.78% - 100.0%Not Reported
Precision (RSD) Acceptable at 3 levels< 2.0%< 2.0%

Table 2: Performance Characteristics of GC Methods for Salicylate Quantification

ParameterMethyl Salicylate & MentholMethyl Salicylate, Menthol, Thymol & CamphorMethyl Salicylate, Ethyl Salicylate & Salicylic Acid
Linearity Range Not Reported0.1 - 0.3 mg/mL31 ng/mL - 1250 ng/mL
Correlation Coefficient (R²) Not ReportedNot ReportedNot Reported
Limit of Detection (LOD) 0.1 ng (Menthol), 5.0 ng (Methyl Salicylate)Not ReportedNot Reported
Limit of Quantification (LOQ) 0.25 ng (Menthol), 10.0 ng (Methyl Salicylate)Not ReportedNot Reported
Accuracy (Recovery) 100.0% ± 2.2%100.05% - 100.63%Not Reported
Precision (RSD) Not ReportedNot Reported< 11%

Table 3: Performance Characteristics of UV-Vis Spectrophotometric Methods for Salicylate Quantification

ParameterSalicylates in PlasmaMethyl SalicylateSodium Salicylate
Linearity Range 50 - 500 mg/L2 - 45 µg/mL2 - 30 µg/mL
Correlation Coefficient (R²) 0.998Not Reported0.9990
Limit of Detection (LOD) 10 mg/L0.48 µg/mLNot Reported
Limit of Quantification (LOQ) 50 mg/L1.48 µg/mLNot Reported
Accuracy (Recovery) Relative bias < 15%Not ReportedNot Reported
Precision (RSD) Not ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) for this compound

This method is suitable for the simultaneous determination of non-volatile compounds, including this compound, in topical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), optimized for separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Sample Preparation:

    • Accurately weigh a portion of the complex mixture.

    • Dissolve the sample in a suitable solvent.

    • Perform a liquid-liquid extraction to isolate the non-volatile components, including this compound.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, and precision over a range of 80% to 120% of the expected sample concentration.

Gas Chromatography (GC) for Salicylate Esters

This technique is well-suited for the analysis of volatile and semi-volatile compounds, often requiring derivatization for non-volatile salicylates. The following is a general protocol adaptable for this compound, likely requiring derivatization.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A capillary column appropriate for the separation of the target analytes (e.g., a fused silica column).

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Temperature Program:

    • Injector Temperature: Typically around 230-270°C.

    • Oven Temperature: A programmed gradient, for instance, starting at 120°C and ramping up to 200°C.

    • Detector Temperature: Typically around 270°C.

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent.

    • (If necessary) Perform derivatization to increase the volatility of this compound.

    • Inject a small volume (e.g., 1 µL) into the GC.

  • Validation: The method should be validated for parameters including linearity, recovery, and precision.

UV-Vis Spectrophotometry for Salicylates

This is a simpler and more rapid method, often used for the quantification of salicylates in less complex samples or after a color-forming reaction.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Principle: This method often relies on the reaction of salicylates with ferric ions to produce a colored complex, which can be measured spectrophotometrically.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning the spectrum of the colored complex (e.g., around 540 nm for the ferric-salicylate complex).

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample.

    • Create a series of standard solutions of known concentrations.

    • To both sample and standard solutions, add a ferric salt solution (e.g., ferric nitrate) to develop the color.

    • Measure the absorbance at the predetermined λmax.

  • Validation: Key validation parameters include linearity over a defined concentration range, as well as the limit of detection (LOD) and limit of quantification (LOQ).

Visualizing the Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G start Method Development & Optimization specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation end Method Implementation for Routine Use documentation->end

Caption: General workflow for analytical method validation.

This guide provides a foundational comparison of analytical methods for the quantification of this compound. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity and selectivity, and the available resources. For regulatory submissions, adherence to guidelines from bodies such as the International Council for Harmonisation (ICH) is essential.

References

In Vitro Comparative Analysis of Glycol Salicylate and Other Topical NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of glycol salicylate with two other commonly used topical nonsteroidal anti-inflammatory drugs (NSAIDs): diclofenac and ibuprofen. The information presented herein is based on available experimental data to assist in the evaluation of these compounds for topical drug development.

Executive Summary

Topical NSAIDs are a cornerstone in the management of localized pain and inflammation. Their efficacy is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways. This guide delves into the in vitro performance of this compound, diclofenac, and ibuprofen, focusing on their anti-inflammatory mechanisms and skin permeation characteristics. While direct comparative in vitro studies for all three compounds are limited, this guide synthesizes available data to provide a comparative overview.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1]

This compound , as a salicylate, is understood to exert its anti-inflammatory effects through the inhibition of both COX-1 and COX-2 enzymes.[2] Beyond COX inhibition, salicylates have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[3][4]

Diclofenac is a potent inhibitor of both COX-1 and COX-2 enzymes. It also demonstrates the ability to inhibit the NF-κB signaling pathway, further contributing to its anti-inflammatory effects.

Ibuprofen is a non-selective COX inhibitor, acting on both COX-1 and COX-2. Similar to the other compounds, ibuprofen has also been reported to interfere with the NF-κB signaling pathway.

Data Presentation: Quantitative In Vitro Data

The following tables summarize the available quantitative data for the in vitro COX inhibition and skin permeation of this compound, diclofenac, and ibuprofen. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Monoethylene this compoundNot reported0.05 mM (inhibition of NO production)Not applicable
Diclofenac 0.06 - 4.30.02 - 1.9~0.3 - 1.0
Ibuprofen 2.5 - 16.610.4 - 44.7~0.2 - 0.5

Note: IC50 values for diclofenac and ibuprofen are presented as a range from multiple sources to reflect variability in experimental conditions. The value for monoethylene this compound is for inhibition of nitric oxide production, which is an indirect measure of anti-inflammatory activity.

Table 2: In Vitro Skin Permeation (Human or Animal Skin Models)

CompoundPermeation Flux (µg/cm²/h)Permeability Coefficient (cm/h x 10⁻⁶)Cumulative Permeation (µg/cm²)
This compound Data not availableData not availableData not available
Methyl Salicylate~3.7 (peak at 8h from propylene glycol vehicle)Data not available~88.2 (at 8h from propylene glycol vehicle)
Diclofenac 0.1 - 39.91.1 - 10.52.6 - 117.4 (over 24-48h)
Ibuprofen 0.2 - 10.50.5 - 5.15.1 - 259.6 (over 24-48h)

Note: Data for skin permeation is highly dependent on the formulation and experimental setup (e.g., skin type, vehicle). The data for methyl salicylate is included as a surrogate for this compound due to structural similarity, but direct comparisons should be made with caution.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of NSAIDs on COX-1 and COX-2 is through a whole-blood assay or with purified enzymes.

  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes or freshly collected human whole blood.

  • Substrate: Arachidonic acid is used as the substrate for the COX enzymes.

  • Incubation: The test compound (e.g., this compound, diclofenac, ibuprofen) at various concentrations is pre-incubated with the enzyme source.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2) or thromboxane B2 (TXB2), is measured using techniques such as enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

The Franz diffusion cell is a standard apparatus for assessing the in vitro percutaneous absorption of topical formulations.

  • Skin Preparation: Excised human or animal (e.g., porcine) skin is prepared to a specific thickness and mounted on the Franz diffusion cell, separating the donor and receptor compartments.

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a physiological temperature (32-37°C). The fluid is continuously stirred.

  • Application of Test Compound: A known amount of the topical formulation containing the test compound is applied to the surface of the stratum corneum in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid to maintain sink conditions.

  • Quantification: The concentration of the test compound in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The cumulative amount of the drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the general signaling pathways involved in inflammation and the points of inhibition by the compared NSAIDs.

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins Prostaglandins_H2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Glycol_Salicylate This compound Glycol_Salicylate->COX1 Glycol_Salicylate->COX2 Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Caption: Inhibition of COX-1 and COX-2 by topical NSAIDs.

Caption: Inhibition of the NF-κB signaling pathway by NSAIDs.

Experimental Workflow

Experimental_Workflow cluster_COX COX Inhibition Assay cluster_Permeation Skin Permeation Study COX_Start Prepare Enzyme & Test Compounds COX_Incubate Incubate Enzyme with Compound COX_Start->COX_Incubate COX_React Add Substrate (Arachidonic Acid) COX_Incubate->COX_React COX_Measure Measure Product (e.g., PGE2) COX_React->COX_Measure COX_End Calculate IC50 COX_Measure->COX_End Perm_Start Prepare Skin & Franz Cell Perm_Apply Apply Topical Formulation Perm_Start->Perm_Apply Perm_Sample Sample Receptor Fluid Over Time Perm_Apply->Perm_Sample Perm_Analyze Quantify Drug (HPLC) Perm_Sample->Perm_Analyze Perm_End Calculate Flux & Permeability Perm_Analyze->Perm_End

Caption: General workflow for in vitro NSAID comparison.

References

A Comparative Analysis of Glycol Salicylate Permeation Across Diverse Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the penetration of active pharmaceutical ingredients through the skin is paramount for developing effective topical and transdermal therapies. This guide provides a comparative overview of glycol salicylate permeation across various skin models, supported by experimental data and detailed methodologies.

This compound, an organic ester of salicylic acid, is a commonly used topical analgesic and anti-inflammatory agent. Its efficacy is directly related to its ability to permeate the stratum corneum, the outermost layer of the skin. The choice of skin model for in vitro permeation studies is a critical factor that can significantly influence the interpretation of results. This comparison examines permeation characteristics across human skin, animal skin models, and synthetic membranes.

Quantitative Permeation Data

The following table summarizes the permeability flux of salicylates from different formulations across human full-thickness skin and epidermal membranes. While direct comparative data for this compound across multiple skin models is limited in a single study, this information provides valuable insights into its relative permeability.

Formulation/Active IngredientSkin ModelPermeability as Flux (μg/cm²/h)Reference
Methyl Salicylate (20%)Human Full-Thickness Skin20.8 ± 2.6[1]
Methyl Salicylate (20%)Human Epidermal Membranes253.60 ± 36.6[1]
Triethanolamine Salicylate (10%)Human Full-Thickness Skin4.83 ± 0.2[1]
Triethanolamine Salicylate (10%)Human Epidermal Membranes8.52 ± 0.8[1]
This compound (7%)Human Full-Thickness SkinNo free salicylate detected in receptor phase[1]

Note: Data for this compound in this specific study indicated that no free salicylate was detected in the receptor phase of cells treated with the GSA formulation when using full-thickness skin. This highlights the barrier function of the dermis in addition to the epidermis.

Experimental Protocols

The in vitro skin permeation study is a cornerstone for evaluating topical drug delivery. The Franz diffusion cell is the most widely used apparatus for these studies.

A Generalized In Vitro Skin Permeation Protocol using Franz Diffusion Cells:

  • Skin Membrane Preparation:

    • Human Skin: Full-thickness skin or epidermal membranes are obtained from elective surgeries (e.g., abdominoplasty or breast reduction) with ethical approval and patient consent. The skin is dermatomed to a specific thickness, and subcutaneous fat is removed.

    • Animal Skin: Porcine or rat skin is often used as a substitute for human skin due to similarities in permeability characteristics. The hair is clipped, and the skin is excised and prepared similarly to human skin.

    • Synthetic Membranes: Membranes like nitrocellulose or polyvinylidene difluoride are used for screening purposes and mechanistic studies. They are typically soaked in the receptor medium before mounting.

  • Franz Diffusion Cell Assembly:

    • The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • The receptor compartment is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline), which is continuously stirred and maintained at a constant temperature (typically 32-37°C) to mimic physiological conditions.

  • Dosing and Sampling:

    • A known quantity of the this compound formulation is applied to the surface of the skin in the donor compartment.

    • At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution to maintain sink conditions.

  • Sample Analysis:

    • The concentration of this compound and its potential metabolite, salicylic acid, in the collected samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • The cumulative amount of permeated drug per unit area is plotted against time.

    • The steady-state flux (Jss) is calculated from the linear portion of the curve.

    • Other parameters like the lag time (tL) and permeability coefficient (Kp) can also be determined.

Mandatory Visualizations

To better illustrate the experimental workflow and the logical relationships in skin permeation, the following diagrams are provided.

Experimental_Workflow cluster_prep Membrane Preparation cluster_fdc Franz Diffusion Cell Setup cluster_exp Permeation Experiment cluster_analysis Analysis SkinSource Skin Source (Human, Animal, Synthetic) Excision Excision & Cleaning SkinSource->Excision Dermatoming Dermatoming (if applicable) Excision->Dermatoming Equilibration Equilibration Dermatoming->Equilibration Mounting Mount Membrane Equilibration->Mounting Dosing Apply Formulation Mounting->Dosing FillReceptor Fill Receptor Chamber TempControl Temperature Control (32-37°C) FillReceptor->TempControl Stirring Constant Stirring TempControl->Stirring Sampling Withdraw Samples at Intervals Dosing->Sampling Replacement Replenish Receptor Fluid Sampling->Replacement HPLC HPLC Analysis Sampling->HPLC Replacement->Sampling Data Calculate Flux, Lag Time, etc. HPLC->Data

In Vitro Skin Permeation Experimental Workflow.

Skin_Permeation_Pathways cluster_skin Skin Layers cluster_pathways Permeation Routes SC Stratum Corneum VE Viable Epidermis SC->VE Intercellular Intercellular Route (Lipid Matrix) SC->Intercellular Transcellular Transcellular Route (Corneocytes) SC->Transcellular Appendageal Appendageal Route (Hair Follicles, Sweat Glands) SC->Appendageal Dermis Dermis VE->Dermis Systemic_Circulation Systemic_Circulation Dermis->Systemic_Circulation Systemic Absorption Intercellular->VE Transcellular->VE Appendageal->Dermis Formulation Topical Formulation (this compound) Formulation->SC

Pathways of Topical Drug Permeation Through the Skin.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Glycol Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Glycol Salicylate, including personal protective equipment (PPE), operational plans for handling and storage, and disposal protocols.

Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS Number 87-28-5
Melting Point 21°C[1]
Boiling Point 294°C[1]
Density 1.18 g/cm³ at 20°C
Solubility Slightly soluble in water[1]

Occupational Exposure Limits for this compound are not established.[2][3]

Personal Protective Equipment (PPE)

To ensure the safety of personnel when handling this compound, the following personal protective equipment is required.

Core PPE Requirements
PPE CategorySpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A full-face shield may be necessary where splashing is possible.
Skin Protection Wear impervious protective clothing, such as a lab coat, apron, or coveralls, to prevent skin contact. Fire/flame resistant clothing is also recommended.
Hand Protection Chemical impermeable gloves (e.g., nitrile or neoprene) are required.
Respiratory Protection Not typically required under normal conditions of use with adequate ventilation. If exposure limits are exceeded, or if irritation is experienced, a full-face respirator with an appropriate filter (e.g., NIOSH type R or P) should be used. In emergencies or situations with unknown exposure levels, a full-face positive-pressure, air-supplied respirator is necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key procedural steps.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather Handling and Spill Materials prep_vent->prep_materials handle_avoid Avoid Contact with Skin and Eyes prep_materials->handle_avoid handle_no_eat Do Not Eat, Drink, or Smoke handle_avoid->handle_no_eat emergency_spill Spill: Evacuate, Ventilate, and Contain handle_avoid->emergency_spill emergency_exposure Exposure: First Aid and Medical Attention handle_avoid->emergency_exposure handle_store Store in a Cool, Dry, Well-Ventilated Area handle_no_eat->handle_store disp_collect Collect Waste in a Labeled, Sealed Container handle_store->disp_collect disp_rules Follow Local, State, and Federal Regulations disp_collect->disp_rules disp_facility Dispose of at a Licensed Hazardous Waste Facility disp_rules->disp_facility

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocols

While specific experimental designs will vary, the following general protocols for handling, storage, and disposal must be integrated into any procedure involving this compound.

Handling Protocols
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined below.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Wash hands thoroughly after handling the substance.

  • Minimize the generation of dust or aerosols.

  • Keep containers tightly closed when not in use.

Storage Protocols
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Keep containers tightly sealed.

  • Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.

  • Recommended storage temperature for the pure form is -20°C for long-term storage (up to 3 years).

Disposal Plan
  • This compound waste should be considered hazardous waste.

  • Do not dispose of this compound down the drain or into the environment.

  • Collect waste in a suitable, sealed, and clearly labeled container. The label should include the words "Hazardous Waste," the name of the chemical, and the accumulation start date.

  • Dispose of the waste through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Ingestion If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Use the personal protective equipment outlined above.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it can be harmful to the environment.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, diatomite, universal binders). Collect the material in a suitable, closed container for disposal. For large spills, dike the area to prevent spreading and collect the material for disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycol Salicylate
Reactant of Route 2
Reactant of Route 2
Glycol Salicylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.